molecular formula C13H25ClN2O3 B15620103 Neboglamine hydrochloride

Neboglamine hydrochloride

Número de catálogo: B15620103
Peso molecular: 292.80 g/mol
Clave InChI: HBFGFOLPJKUNCS-PPHPATTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Neboglamine hydrochloride is a useful research compound. Its molecular formula is C13H25ClN2O3 and its molecular weight is 292.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(4S)-4-amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3.ClH/c1-13(2)7-5-9(6-8-13)15-12(18)10(14)3-4-11(16)17;/h9-10H,3-8,14H2,1-2H3,(H,15,18)(H,16,17);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFGFOLPJKUNCS-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(CC1)NC(=O)[C@H](CCC(=O)O)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Neboglamine Hydrochloride: A Technical Guide to its Mechanism of Action on NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neboglamine hydrochloride (formerly known as nebostinel) is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine (B1666218) co-agonist binding site.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Neboglamine, summarizing key preclinical findings and detailing the experimental methodologies used to elucidate its function. The document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological and psychiatric disorders where NMDA receptor hypofunction is implicated, such as schizophrenia.[2]

Core Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor Glycine Site

The NMDA receptor, a crucial component of excitatory neurotransmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[3] this compound functions as a positive allosteric modulator (PAM) at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[2] As a PAM, Neboglamine does not directly activate the receptor but enhances the affinity of the co-agonist glycine, thereby potentiating the receptor's response to glutamate.[4] This modulatory action is believed to restore normal glutamatergic neurotransmission in conditions associated with NMDA receptor hypofunction.

The binding of Neboglamine to a distinct allosteric site facilitates the conformational changes in the NMDA receptor complex induced by glycine binding, leading to an increased probability of channel opening in the presence of glutamate.[4] This enhancement of NMDA receptor activity is thought to underlie its potential therapeutic effects.

Quantitative Data Summary

ParameterBrain RegionValueReference
Fos-like Immunoreactivity (FLI) - Fold Increase Over Control
Prefrontal Cortex3.2-fold[2]
Nucleus Accumbens4.8-fold[2]
Lateral Septal Nucleus4.5-fold[2]
Dorsolateral StriatumNo effect[2]
Behavioral Effects
Inhibition of PCP-Induced Hyperlocomotion-Dose-dependent inhibition[2]
Effect on Basal Locomotor Activity-No effect[2]

Note: Specific binding affinity values (Ki, IC50) and detailed electrophysiological potentiation data for this compound are not available in the reviewed scientific literature.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the central role of the NMDA receptor in synaptic transmission and the proposed mechanism of action for this compound.

NMDA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density cluster_binding Ligand Binding Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release Glutamate_site Glutamate Site Glutamate->Glutamate_site NMDA_Receptor NMDA Receptor (GluN1/GluN2) Channel_opening Channel Opening NMDA_Receptor->Channel_opening Glycine_site Glycine Site (GluN1) Glycine Glycine Glycine->Glycine_site Neboglamine Neboglamine HCl Neboglamine->Glycine_site Positive Allosteric Modulation Ca_influx Ca²⁺ Influx Channel_opening->Ca_influx Signaling_cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling_cascades Plasticity Synaptic Plasticity (LTP) Signaling_cascades->Plasticity

NMDA Receptor Signaling and Neboglamine's Modulatory Role.
Experimental Workflow for Assessing Antipsychotic-like Activity

The diagram below outlines the typical experimental workflow used in preclinical studies to evaluate the potential of compounds like Neboglamine as antipsychotic agents.

Experimental_Workflow start Animal Model Selection (e.g., Sprague-Dawley Rats) drug_admin Drug Administration (Neboglamine HCl, Vehicle, Positive Controls) start->drug_admin pcp_admin Induction of Psychosis-like Behavior (e.g., Phencyclidine (PCP) Injection) drug_admin->pcp_admin behavioral_test Behavioral Assessment (PCP-Induced Hyperlocomotion) pcp_admin->behavioral_test tissue_collection Brain Tissue Collection (Perfusion and Fixation) behavioral_test->tissue_collection immuno Immunohistochemistry (Fos-like Immunoreactivity Staining) tissue_collection->immuno analysis Data Analysis (Quantification of Locomotor Activity and Fos-positive Cells) immuno->analysis conclusion Conclusion on Antipsychotic-like Efficacy analysis->conclusion

Workflow for Preclinical Evaluation of Neboglamine.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

Radioligand Binding Assay for NMDA Receptor Glycine Site

Objective: To determine the binding affinity of this compound for the NMDA receptor glycine site.

Materials:

  • [³H]glycine or other suitable radioligand for the glycine site.

  • Rat cortical membranes.

  • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4).

  • This compound at various concentrations.

  • Non-specific binding control (e.g., high concentration of unlabeled glycine).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands.

  • Binding Reaction: In a reaction tube, combine the prepared rat cortical membranes, [³H]glycine, and varying concentrations of this compound or vehicle. For determining non-specific binding, add a saturating concentration of unlabeled glycine.

  • Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To assess the modulatory effect of this compound on NMDA receptor-mediated currents.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or HEK293 cells expressing specific NMDA receptor subunits.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

  • Internal solution (e.g., containing K-gluconate, ATP, GTP, EGTA).

  • External solution (e.g., artificial cerebrospinal fluid containing Mg²⁺).

  • NMDA and glycine solutions.

  • This compound solution.

Protocol:

  • Cell Preparation: Plate cultured neurons or transfected HEK293 cells on coverslips.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with the internal solution.

  • Whole-Cell Configuration: Obtain a gigaseal between the pipette tip and the cell membrane and then rupture the membrane patch to achieve whole-cell configuration.

  • Current Recording: Clamp the cell at a negative holding potential (e.g., -70 mV). Apply NMDA and glycine to evoke an inward current.

  • Drug Application: Perfuse the cell with a solution containing this compound at various concentrations in the presence of NMDA and glycine.

  • Data Acquisition: Record the potentiation of the NMDA receptor-mediated current.

  • Data Analysis: Measure the peak amplitude of the current in the absence and presence of Neboglamine. Calculate the percentage potentiation and determine the EC50 value for Neboglamine's modulatory effect.

Phencyclidine (PCP)-Induced Hyperlocomotion in Rats

Objective: To evaluate the antipsychotic-like potential of this compound by assessing its ability to inhibit locomotor hyperactivity induced by the NMDA receptor antagonist, phencyclidine (PCP).

Materials:

  • Adult male Sprague-Dawley rats.

  • Phencyclidine (PCP) hydrochloride.

  • This compound.

  • Vehicle control.

  • Automated locomotor activity chambers.

Protocol:

  • Acclimation: Acclimate the rats to the testing room and the locomotor activity chambers for a specified period before the experiment.

  • Drug Administration: Administer this compound or vehicle orally or via intraperitoneal injection.

  • Habituation: Place the rats in the locomotor activity chambers and allow them to habituate for a period (e.g., 30-60 minutes).

  • PCP Challenge: Administer PCP (e.g., 2.5 mg/kg, s.c.) to induce hyperlocomotion.

  • Locomotor Activity Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-90 minutes) using the automated system.

  • Data Analysis: Analyze the locomotor activity data to compare the effects of Neboglamine treatment to the vehicle control group in reducing PCP-induced hyperlocomotion.

Fos-like Immunoreactivity (FLI) Staining

Objective: To map the neuronal activation patterns in the brain following the administration of this compound.

Materials:

  • Rats treated with this compound, vehicle, or positive controls.

  • Perfusion solutions (saline and 4% paraformaldehyde).

  • Cryostat or vibratome for brain sectioning.

  • Primary antibody against Fos protein (e.g., rabbit anti-c-Fos).

  • Biotinylated secondary antibody.

  • Avidin-biotin-peroxidase complex (ABC) reagent.

  • 3,3'-Diaminobenzidine (DAB) substrate.

  • Microscope for imaging.

Protocol:

  • Tissue Preparation: Ninety minutes to two hours after drug administration, deeply anesthetize the rats and perfuse them transcardially with saline followed by 4% paraformaldehyde. Post-fix the brains in paraformaldehyde and then transfer to a sucrose (B13894) solution for cryoprotection.

  • Sectioning: Cut coronal brain sections (e.g., 40 µm thick) using a cryostat or vibratome.

  • Immunostaining:

    • Wash the sections in phosphate-buffered saline (PBS).

    • Incubate the sections in a blocking solution to reduce non-specific binding.

    • Incubate the sections with the primary anti-Fos antibody overnight at 4°C.

    • Wash the sections and incubate with the biotinylated secondary antibody.

    • Wash the sections and incubate with the ABC reagent.

    • Develop the peroxidase reaction using DAB as the chromogen, resulting in a brown nuclear stain in Fos-positive cells.

  • Mounting and Imaging: Mount the stained sections on slides, dehydrate, and coverslip. Capture images of the brain regions of interest using a microscope.

  • Quantification: Count the number of Fos-positive nuclei in specific brain regions (e.g., prefrontal cortex, nucleus accumbens) to quantify neuronal activation.

Conclusion

This compound is a positive allosteric modulator of the NMDA receptor at the glycine co-agonist site. Preclinical evidence suggests that by enhancing NMDA receptor function, it may have therapeutic potential for disorders characterized by glutamatergic hypofunction, such as schizophrenia. The data from Fos-like immunoreactivity and PCP-induced hyperlocomotion models support its antipsychotic-like profile.[2] However, a comprehensive understanding of its mechanism of action is limited by the lack of publicly available quantitative data on its binding affinity and electrophysiological potentiation. Further research is warranted to fully characterize the pharmacological profile of this compound and its potential clinical utility.

References

A Technical Guide to the Synthesis and Purification of Neboglamine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neboglamine, also known as CR-2249 or XY-2401, is a positive allosteric modulator of the glycine-binding site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] Its mechanism of action, which involves enhancing glutamate-induced receptor activation, has made it a compound of significant interest for research into schizophrenia, cognitive disorders, and cocaine dependence.[1][3] Neboglamine hydrochloride, the salt form, offers improved stability and solubility, facilitating its use in preclinical and clinical research settings.[1]

This technical guide provides an in-depth overview of the synthesis and purification of this compound for research purposes. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the key processes and pathways involved, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is chemically designated as 4-amino-N-(4,4-dimethylcyclohexyl)glutamic acid hydrochloride.[1] The integration of a dimethylcyclohexyl group into the glutamic acid structure is key to its pharmacological profile.[1] Key properties are summarized below.

PropertyValue
Chemical Name 4-amino-N-(4,4-dimethylcyclohexyl)glutamic acid hydrochloride
Synonyms CR-2249 hydrochloride, XY-2401 hydrochloride
Molecular Formula C13H25ClN2O3
Molecular Weight 292.80 g/mol
CAS Registry Number 163000-63-3
Primary Target Glycine (B1666218) site of NMDA receptors[1]
Solubility Highly soluble in aqueous solutions[1]

Synthesis of this compound

The synthesis of Neboglamine is achieved through a condensation reaction between L-glutamine and 4,4-dimethylcyclohexylamine.[1] This process is typically mediated by a carbodiimide (B86325) coupling agent in a polar aprotic solvent.

G cluster_reactants Reactants start_node start_node process_node process_node reagent_node reagent_node product_node product_node A L-Glutamine E Condensation Reaction (40-80°C) A->E B 4,4-Dimethyl- cyclohexylamine B->E C Carbodiimide Catalyst (e.g., DCC, EDC) C->E D Polar Aprotic Solvent (e.g., DMF) D->E F Workup & Extraction E->F G Precipitation with HCl F->G H Crude Neboglamine Hydrochloride G->H

Fig. 1: General workflow for the synthesis of Neboglamine HCl.

Experimental Protocol: Synthesis

This protocol outlines a laboratory-scale synthesis of this compound.

  • Reagents and Materials:

    • L-Glutamine

    • 4,4-dimethylcyclohexylamine

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (HCl), ethereal solution

    • Ethyl acetate (B1210297)

    • Saturated sodium bicarbonate solution

    • Brine

    • Magnesium sulfate, anhydrous

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve L-glutamine in anhydrous DMF.

    • Add 4,4-dimethylcyclohexylamine to the solution.

    • Cool the mixture in an ice bath and add the carbodiimide coupling agent (e.g., EDC) portion-wise, maintaining the temperature below 40°C to preserve stereochemical integrity.[1]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter off the urea (B33335) byproduct (if DCC is used).

    • Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and precipitate the hydrochloride salt by slowly adding an ethereal HCl solution.

    • Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to yield crude this compound.

Purification and Quality Control

Achieving high purity is critical for research applications. The primary method for purifying crude this compound is column chromatography.[1] Subsequent analysis by High-Performance Liquid Chromatography (HPLC) is used to confirm purity.

G start_node start_node process_node process_node qc_node qc_node product_node product_node A Crude Neboglamine Hydrochloride B Dissolution in Mobile Phase A->B C Column Chromatography (Silica Gel) B->C D Fraction Collection (TLC Monitored) C->D E Solvent Evaporation D->E F Quality Control Analysis E->F F->C Fail/Repurify G Purified Neboglamine HCl (>98% Purity) F->G Pass

Fig. 2: Workflow for purification and quality control (QC).

Experimental Protocol: Purification by Column Chromatography

  • Materials:

    • Crude this compound

    • Silica (B1680970) gel (for column chromatography)

    • Solvents for mobile phase (e.g., a gradient of methanol (B129727) in dichloromethane)

    • TLC plates and visualization agent (e.g., ninhydrin)

    • Rotary evaporator.

  • Procedure:

    • Prepare a silica gel column using a suitable solvent system as the eluent.

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

    • Elute the column with the mobile phase, starting with a lower polarity and gradually increasing it (e.g., from 2% to 10% methanol in dichloromethane).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to obtain purified this compound.

Experimental Protocol: Purity Analysis by HPLC

  • Instrumentation and Conditions:

    • HPLC System: With UV detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan (e.g., ~210 nm, as the chromophore is the amide bond).

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare a sample solution of the purified product at a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention time.

    • Calculate the purity of the sample by integrating the peak area of the main component relative to the total peak area.

Quantitative Data Summary

Industrial-scale production, which optimizes the synthesis and purification processes, can achieve high yields and purity.[1]

ParameterTypical Value
Reaction Yield >85%
Purity (Post-Purification) >98%

Mechanism of Action and Signaling Pathway

Neboglamine functions as a positive allosteric modulator at the NMDA receptor's glycine co-agonist site.[1][4] It does not directly activate the receptor but enhances the ability of glycine and glutamate (B1630785) to do so.[1] This action restores NMDA-mediated synaptic plasticity, which is often impaired in conditions like schizophrenia.[1] The resulting increase in neuronal signaling is particularly evident in specific brain regions.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand_node ligand_node receptor_node receptor_node effect_node effect_node Glutamate Glutamate NMDA_Receptor NMDA Receptor (NMDAR) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds (Co-agonist) Neboglamine Neboglamine Neboglamine->NMDA_Receptor Modulates (Positive Allosteric) Ca_Influx Increased Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Signaling Downstream Signaling (e.g., CaMKII, Ras) Ca_Influx->Signaling Plasticity Enhanced Synaptic Plasticity Signaling->Plasticity Activation Increased Neuronal Activation Signaling->Activation

Fig. 3: Neboglamine's modulation of the NMDA receptor signaling pathway.

Effects on Neuronal Activity

Preclinical studies in rats demonstrate that this compound significantly increases neuronal activity in key brain regions associated with cognition and reward.

Brain RegionTreatment GroupNeuronal Activity (Measure)Reference
Prefrontal Cortex (PFCX) Control38.5[5]
Neboglamine (20 mg/kg)121.3[5]
Nucleus Accumbens (NAc) Control14.5[5]
Neboglamine (20 mg/kg)69.1[5]
Lateral Septal Nucleus (LSN) Control16.2[5]
Neboglamine (20 mg/kg)73.1[5]

References

Neboglamine Hydrochloride: A Positive Allosteric Modulator of the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neboglamine (B1678000) hydrochloride (also known as CR 2249 and XY-2401) is a glutamic acid derivative that functions as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine (B1666218) co-agonist binding site.[1][2][3][4] Preclinical studies have demonstrated its potential as a therapeutic agent for schizophrenia, attributed to its ability to enhance NMDA receptor function and address the glutamatergic hypofunction implicated in the disorder.[2][5] This technical guide provides a comprehensive overview of neboglamine hydrochloride, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to characterize its pharmacological profile.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. Its dysfunction has been linked to various neurological and psychiatric disorders, including schizophrenia.[2] The NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. This compound acts as a positive allosteric modulator at the glycine binding site, enhancing the receptor's response to endogenous co-agonists.[1][6] This mechanism offers a potential therapeutic strategy to ameliorate the cognitive deficits and negative symptoms associated with schizophrenia.[2][5] Additionally, neboglamine has been shown to act as a weak norepinephrine (B1679862) reuptake inhibitor at higher doses.[6]

Mechanism of Action

This compound is a functional modulator of the glycine site on the NMDA receptor.[2] As a positive allosteric modulator, it does not directly activate the receptor but enhances the affinity of the co-agonist (glycine or D-serine) for its binding site. This potentiation of the co-agonist's action facilitates the opening of the NMDA receptor channel in the presence of glutamate, leading to an influx of Ca²⁺ and subsequent activation of downstream signaling pathways involved in synaptic plasticity.[1]

NMDA Receptor Signaling Pathway

The binding of glutamate and a co-agonist to the NMDA receptor, coupled with depolarization of the postsynaptic membrane to relieve the Mg²⁺ block, allows for the influx of Ca²⁺. This increase in intracellular Ca²⁺ activates a cascade of downstream signaling molecules, including calmodulin (CaM) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which are crucial for long-term potentiation (LTP) and synaptic strengthening.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 Neboglamine Neboglamine HCl Neboglamine->NMDAR Positive Modulation Ca2_ion Ca²⁺ NMDAR->Ca2_ion Channel Opening CaM Calmodulin (CaM) Ca2_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates Signaling_Cascades Downstream Signaling Cascades CaMKII->Signaling_Cascades Initiates Synaptic_Plasticity Synaptic Plasticity (LTP) Signaling_Cascades->Synaptic_Plasticity Leads to

Figure 1: Neboglamine's Modulation of the NMDA Receptor Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vivo Neuronal Activation (Fos-like Immunoreactivity)

Brain RegionFold Increase over Control (20 mg/kg, s.c.)Reference
Prefrontal Cortex3.2[2]
Nucleus Accumbens4.8[2]
Lateral Septal Nucleus4.5[2]
Dorsolateral StriatumNo significant effect[2]

Table 2: In Vitro NMDA-Mediated Neurotransmitter Release

TreatmentEffect on PCP-induced Inhibition of NMDA-evoked Dopamine ReleaseReference
Neboglamine (10 µM)35.7% inhibition of PCP's effect[5]
Neboglamine (30 µM)82.1% inhibition of PCP's effect[5]

Table 3: Behavioral Effects in PCP-Induced Hyperlocomotion Model

TreatmentEffect on PCP-induced HyperlocomotionReference
NeboglamineDose-dependent inhibition[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

Fos-like Immunoreactivity (FLI) in Rat Brain

This experiment aimed to map the neuronal activation pattern in the rat forebrain following the administration of neboglamine.

Experimental Workflow:

FLI_Workflow A Animal Dosing (Neboglamine, Vehicle, etc.) B Perfusion and Brain Extraction (2 hours post-dose) A->B C Brain Sectioning (Coronal sections) B->C D Immunohistochemistry (Primary anti-Fos antibody) C->D E Secondary Antibody Incubation (Biotinylated) D->E F Signal Amplification (Avidin-Biotin Complex) E->F G Visualization (DAB staining) F->G H Microscopy and Image Analysis (Quantification of FLI-positive cells) G->H PCP_Workflow A Animal Acclimation (To locomotor activity chambers) B Pre-treatment (Neboglamine or Vehicle) A->B C PCP Administration (e.g., 2 mg/kg, s.c.) B->C D Locomotor Activity Recording (Automated activity monitors) C->D E Data Analysis (Total distance traveled, rearing frequency) D->E Dopamine_Release_Workflow A Preparation of Rat Frontal Cortex Slices B Loading with [3H]-Dopamine A->B C Perfusion and Baseline Collection B->C D Stimulation with NMDA ± PCP ± Neboglamine C->D E Collection of Eluate Fractions D->E F Scintillation Counting (Measurement of [3H]-Dopamine release) E->F G Data Analysis (Comparison of release under different conditions) F->G

References

Early Preclinical Data on Neboglamine Hydrochloride for Cognitive Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neboglamine (B1678000) hydrochloride (formerly known as CR-2249 and XY-2401) is a functional modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically acting as a positive allosteric modulator at the glycine (B1666218) co-agonist site.[1][2] Dysfunction of the NMDA receptor and the broader glutamatergic system has been implicated in the pathophysiology of various cognitive disorders, including the cognitive and negative symptoms associated with schizophrenia.[1] Early preclinical research on neboglamine has focused on its potential to ameliorate cognitive deficits by enhancing NMDA receptor function. This technical guide synthesizes the available early preclinical data on neboglamine hydrochloride, with a focus on its mechanism of action, and its effects in animal models of cognitive dysfunction.

Mechanism of Action

Neboglamine is a glutamic acid derivative that facilitates the effects of glycine at the NMDA receptor, likely through a separate allosteric site.[3] By positively modulating the glycine binding site, neboglamine enhances the overall function of the NMDA receptor, a critical component in synaptic plasticity, learning, and memory.[1] Preclinical evidence suggests that neboglamine's pattern of neuronal activation closely resembles that of D-serine, an endogenous agonist at the glycine site of NMDA receptors.[1]

Signaling Pathway

The proposed signaling pathway for this compound involves the positive allosteric modulation of the NMDA receptor.

Neboglamine Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:glu Glycine Glycine / D-Serine Glycine->NMDAR:gly Neboglamine Neboglamine Hydrochloride Neboglamine->NMDAR:gly + Ca_ion Ca²⁺ Influx NMDAR:ion->Ca_ion Channel Opening Signaling Downstream Signaling Cascades (e.g., LTP, Gene Expression) Ca_ion->Signaling PCP_Induced_Hyperlocomotion_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animals Male Wistar Rats Housing Standard Housing Conditions (controlled temp, light/dark cycle) Animals->Housing Acclimation Acclimation to testing room and locomotor activity chambers Housing->Acclimation Vehicle Vehicle Control Acclimation->Vehicle Neboglamine This compound (various doses, p.o.) Acclimation->Neboglamine PCP Phencyclidine (PCP) (e.g., 2.5 mg/kg, s.c.) Vehicle->PCP Pre-treatment Neboglamine->PCP Pre-treatment Placement Place rats in locomotor activity chambers PCP->Placement Recording Record locomotor activity and rearing behavior (e.g., for 90 minutes) Placement->Recording Quantification Quantify total distance traveled and number of rears Recording->Quantification Statistics Statistical Analysis (e.g., ANOVA) Quantification->Statistics Fos_Immunoreactivity_Workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Treatment Administer Neboglamine or Vehicle Perfusion Anesthetize and transcardially perfuse with saline followed by fixative (e.g., 4% PFA) Treatment->Perfusion Dissection Dissect and post-fix brain Perfusion->Dissection Sectioning Cryoprotect and section brain (e.g., 40 µm coronal sections) Dissection->Sectioning Blocking Block non-specific binding (e.g., with normal goat serum) Sectioning->Blocking PrimaryAb Incubate with primary antibody (anti-Fos) Blocking->PrimaryAb SecondaryAb Incubate with biotinylated secondary antibody PrimaryAb->SecondaryAb Detection Incubate with avidin-biotin complex (ABC) and visualize with a chromogen (e.g., DAB) SecondaryAb->Detection Imaging Image brain sections using light microscopy Detection->Imaging Counting Count Fos-positive cells in specific brain regions Imaging->Counting Statistics Statistical Analysis Counting->Statistics

References

An In-depth Technical Guide to the Discovery and Development of Neboglamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neboglamine (B1678000) hydrochloride (also known as CR-2249 and XY-2401) is a novel small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site. Developed by the Italian pharmaceutical company Rottapharm, Neboglamine has been investigated for its therapeutic potential in a range of central nervous system (CNS) disorders, most notably schizophrenia and cocaine dependence. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental findings related to Neboglamine hydrochloride. It is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Introduction

The glutamatergic system, and in particular the N-methyl-D-aspartate (NMDA) receptor, plays a crucial role in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia. The "glutamate hypothesis of schizophrenia" posits that a deficit in NMDA receptor function contributes to the cognitive and negative symptoms of the illness. This has led to the exploration of therapeutic strategies aimed at enhancing NMDA receptor signaling.

This compound emerged from this research as a promising agent that modulates NMDA receptor activity in a novel way. Unlike direct agonists of the glutamate (B1630785) or glycine binding sites, which can carry a risk of excitotoxicity, Neboglamine acts as a positive allosteric modulator. It enhances the binding of the co-agonist glycine, thereby potentiating receptor function in the presence of endogenous glutamate. This approach offers the potential for a more nuanced and safer modulation of the glutamatergic system.

This guide will detail the discovery and development of this compound, presenting key preclinical and clinical data, experimental methodologies, and a visualization of its mechanism of action.

Discovery and Development History

Neboglamine, chemically known as (S)-4-amino-N-(4,4-dimethylcyclohexyl)glutamic acid, was developed by Rottapharm (later Rottapharm Madaus) as part of a research program focused on glutamate-modulating compounds for CNS disorders.[1] The developmental code names for Neboglamine are CR-2249 and XY-2401.[2]

The rationale for its development was rooted in the growing understanding of the role of NMDA receptor hypofunction in psychiatric and neurological conditions. Early preclinical studies demonstrated its potential as a cognitive enhancer.[3] Based on promising preclinical data, Neboglamine advanced into clinical development for schizophrenia and cocaine dependence.[2][4]

Phase II clinical trials were initiated to evaluate its efficacy and safety in these indications.[1] However, the development for schizophrenia was reportedly placed on hold.[5] As of June 2015, Phase II trials for both schizophrenia and cocaine abuse were ongoing.[2]

Key Milestones in the Development of this compound:

MilestoneYear (Approximate)Reference
Initial Synthesis and Patent ApplicationEarly 1990s[6]
Preclinical Proof-of-Concept StudiesMid-1990s to early 2000s[3]
Initiation of Phase I Clinical TrialsEarly 2000s[7]
Initiation of Phase II Clinical Trials (Schizophrenia)Mid-2000s[1]
Initiation of Phase II Clinical Trials (Cocaine Dependence)Mid-2000s[2]

Chemical Properties and Synthesis

This compound is the hydrochloride salt of (S)-4-amino-N-(4,4-dimethylcyclohexyl)glutamic acid. The hydrochloride salt form enhances the compound's stability and solubility.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC13H25ClN2O3[8]
Molecular Weight292.80 g/mol [8]
CAS Number163000-63-3[9]
AppearanceWhite to off-white solid
SolubilitySoluble in water[8]
Synthesis of this compound

The synthesis of this compound involves the coupling of L-glutamic acid with 4,4-dimethylcyclohexylamine.[8] A detailed experimental protocol is outlined below, based on general principles of peptide coupling and salt formation.

Experimental Protocol: Synthesis of this compound

Materials:

  • L-glutamic acid

  • 4,4-dimethylcyclohexylamine

  • Coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)

  • Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

  • Protection of L-glutamic acid: The carboxylic acid groups of L-glutamic acid are typically protected to prevent side reactions. This can be achieved by converting them to esters (e.g., methyl or benzyl (B1604629) esters).

  • Activation of the carboxylic acid: The protected L-glutamic acid is dissolved in an appropriate anhydrous solvent (e.g., DCM or DMF). The coupling agent (e.g., DCC or EDC) and, if used, the additive (NHS or HOBt) are added, and the mixture is stirred at 0°C for a period to activate the carboxylic acid group.

  • Amide bond formation: 4,4-dimethylcyclohexylamine is added to the reaction mixture, and it is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and purification: The reaction mixture is filtered to remove any precipitated urea (B33335) byproduct (if DCC is used). The filtrate is washed sequentially with a weak acid (e.g., dilute HCl), a weak base (e.g., NaHCO3 solution), and brine. The organic layer is then dried over MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

  • Deprotection: The protecting groups on the glutamic acid moiety are removed under appropriate conditions (e.g., hydrolysis for esters).

  • Salt formation: The purified free base of Neboglamine is dissolved in a suitable solvent, and a solution of HCl in an organic solvent is added to precipitate this compound. The solid is collected by filtration and dried under vacuum.

Mechanism of Action

Neboglamine is a positive allosteric modulator of the NMDA receptor, specifically at the glycine co-agonist binding site on the GluN1 subunit.[8][10] It does not directly activate the receptor but enhances the affinity of glycine for its binding site.[7] This potentiation of glycine binding increases the probability of channel opening in the presence of glutamate, thereby amplifying the physiological glutamatergic signal.

This allosteric mechanism is thought to provide a more subtle and potentially safer way to enhance NMDA receptor function compared to direct agonists, which could lead to overstimulation and excitotoxicity.

Signaling Pathway

The binding of glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the NMDA receptor's ion channel. As a PAM at the glycine site, Neboglamine facilitates this process. The influx of Ca2+ through the opened channel activates a cascade of downstream signaling pathways that are critical for synaptic plasticity.

Neboglamine Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Neboglamine Neboglamine Neboglamine->NMDA_Receptor Enhances Glycine Binding (PAM) Ca2_influx Ca²⁺ Influx NMDA_Receptor->Ca2_influx Channel Opening CaMKII CaMKII Ca2_influx->CaMKII Activates PKC PKC Ca2_influx->PKC Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

Figure 1: Neboglamine's Mechanism of Action on the NMDA Receptor Signaling Pathway.

Preclinical Pharmacology

A series of preclinical studies have been conducted to characterize the pharmacological profile of Neboglamine and to assess its potential therapeutic effects in animal models relevant to schizophrenia and other CNS disorders.

In Vitro Studies
  • Receptor Binding and Function: Neboglamine has been shown to be a functional modulator of the glycine site on the NMDA receptor.[11] It enhances the binding of glycine and potentiates NMDA-mediated responses in electrophysiological recordings.

  • Neurotransmitter Release: In studies using frontal cortex punches, Neboglamine was found to restore NMDA-mediated neurotransmitter release that had been inhibited by the NMDA receptor antagonist phencyclidine (PCP).[11]

In Vivo Studies

The antipsychotic-like effects of Neboglamine have been investigated in rodent models that mimic certain aspects of schizophrenia.

  • PCP-Induced Hyperlocomotion: Phencyclidine (PCP), an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. Oral administration of Neboglamine dose-dependently inhibited PCP-induced hyperlocomotion and rearing behavior in rats.[11]

Table 2: Effect of Oral Neboglamine on PCP-Induced Hyperlocomotion in Rats

Treatment GroupDose (mg/kg)% Inhibition of HyperlocomotionReference
Neboglamine3Significant[11]
Neboglamine10Significant[11]
Neboglamine30Significant[11]
  • Fos-like Immunoreactivity (FLI): Fos is a protein used as a marker for neuronal activation. Neboglamine was shown to increase the number of FLI-positive cells in brain regions implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex and nucleus accumbens.[11] This pattern of neuronal activation was similar to that observed with the atypical antipsychotic clozapine (B1669256) and the NMDA receptor co-agonist D-serine.[12]

Table 3: Effect of Neboglamine on Fos-like Immunoreactivity in Rat Brain Regions

Brain RegionFold Increase over ControlReference
Prefrontal Cortex3.2[11]
Nucleus Accumbens4.8[11]
Lateral Septal Nucleus4.5[11]

Experimental Protocol: PCP-Induced Hyperlocomotion in Rats (General Protocol)

Animals:

  • Male Sprague-Dawley or Wistar rats, housed under standard laboratory conditions.

Apparatus:

  • Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

Procedure:

  • Habituation: Rats are habituated to the testing room and the open-field arenas for a specified period before the experiment.

  • Drug Administration:

    • Neboglamine or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • After a predetermined pretreatment time, phencyclidine (PCP) or saline is administered, typically via i.p. or subcutaneous (s.c.) injection.

  • Behavioral Assessment: Immediately after PCP administration, rats are placed in the open-field arenas, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-120 minutes).

  • Data Analysis: The data are analyzed to compare the locomotor activity of the different treatment groups. The percentage inhibition of PCP-induced hyperlocomotion by Neboglamine is calculated.

PCP-Induced Hyperlocomotion Workflow A Acclimatization of Rats to Testing Environment B Administration of Neboglamine or Vehicle A->B C Pretreatment Interval B->C D Administration of PCP or Saline C->D E Placement in Open-Field Arena D->E F Automated Recording of Locomotor Activity E->F G Data Analysis: Comparison of Treatment Groups F->G

Figure 2: Experimental Workflow for the PCP-Induced Hyperlocomotion Model.

Clinical Development

Neboglamine has been evaluated in Phase II clinical trials for the treatment of schizophrenia and cocaine dependence.

Schizophrenia

The rationale for investigating Neboglamine in schizophrenia is based on the glutamate hypothesis of the disorder, which suggests that NMDA receptor hypofunction contributes to the negative and cognitive symptoms. By enhancing NMDA receptor function, Neboglamine was hypothesized to alleviate these core symptoms.

While Phase II trials were initiated, detailed results, including specific changes in the Positive and Negative Syndrome Scale (PANSS) scores, have not been widely published in the peer-reviewed literature. The development for this indication was reportedly put on hold.

Cocaine Dependence

The neurobiology of cocaine addiction also involves alterations in the glutamatergic system. Chronic cocaine use can lead to dysregulation of glutamate homeostasis and synaptic plasticity, contributing to craving and relapse. Modulating the NMDA receptor with agents like Neboglamine was proposed as a potential therapeutic strategy to normalize these neuroadaptations.

Conclusion

This compound is a significant compound in the history of glutamatergic drug development. Its novel mechanism as a positive allosteric modulator of the NMDA receptor's glycine site represented a promising and potentially safer approach to enhancing glutamatergic neurotransmission compared to direct agonists. Preclinical studies provided a strong rationale for its investigation in schizophrenia and cocaine dependence, demonstrating its ability to modulate neuronal activity in relevant brain circuits and to show efficacy in animal models of these disorders.

Despite the promising preclinical data, the clinical development of Neboglamine appears to have stalled, with limited publicly available data from the Phase II trials. Nevertheless, the story of Neboglamine's discovery and development provides valuable insights for researchers and drug developers working on novel treatments for CNS disorders. The challenges encountered in translating the preclinical efficacy of glutamatergic modulators into robust clinical outcomes highlight the complexities of targeting this ubiquitous and vital neurotransmitter system. Further research into the downstream signaling effects of such compounds and the identification of patient populations most likely to respond will be crucial for the future success of this therapeutic strategy.

References

Pharmacological Profile of Neboglamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neboglamine (B1678000) hydrochloride (formerly known as nebostinel, developmental code names CR-2249 and XY-2401) is a novel small molecule that acts as a positive allosteric modulator (PAM) of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Initial preclinical studies have demonstrated its potential as a therapeutic agent for neuropsychiatric disorders, particularly schizophrenia, by addressing the hypothesized glutamatergic hypofunction in these conditions. This technical guide provides a comprehensive overview of the initial pharmacological studies of Neboglamine hydrochloride, summarizing its mechanism of action, in vivo and in vitro effects, and available pharmacokinetic data. The information is presented to support further research and development of this compound.

Introduction

Glutamatergic system dysfunction, specifically the hypofunction of the NMDA receptor, has been strongly implicated in the pathophysiology of schizophrenia, contributing to both negative and cognitive symptoms.[1] this compound emerges as a promising therapeutic candidate by selectively targeting the glycine binding site of the NMDA receptor, thereby enhancing receptor function in the presence of the endogenous co-agonists glycine or D-serine.[1][2] Unlike direct agonists, its modulatory action suggests a potentially favorable safety profile by avoiding generalized excitotoxicity. This document details the foundational pharmacological data from initial preclinical investigations.

Chemical Properties

This compound is a glutamic acid derivative. While detailed physicochemical properties are not extensively reported in the abstracts reviewed, its hydrochloride salt form is utilized for its solubility and stability in aqueous solutions for experimental use.

Mechanism of Action

This compound is a functional modulator of the glycine site on the NMDA receptor.[1] It acts as a positive allosteric modulator, potentiating the binding of the endogenous co-agonist D-serine.[2] This facilitation of glycine's effect on the NMDA receptor is thought to occur at a distinct allosteric site.[3] Notably, Neboglamine does not exhibit affinity for dopamine (B1211576) or serotonin (B10506) receptors, indicating a targeted mechanism of action on the glutamatergic system.[4]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the NMDA receptor.

Neboglamine_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Glutamate Release Ion_Channel Ion Channel (Closed) Glycine Glycine/ D-Serine Glycine->NMDA_Receptor Binds to Glycine Site Neboglamine Neboglamine Hydrochloride Neboglamine->NMDA_Receptor Positive Allosteric Modulation Ion_Channel_Open Ion Channel (Open) Ion_Channel->Ion_Channel_Open Activation Ca_influx Ca²+ Influx Ion_Channel_Open->Ca_influx Neuronal_Activation Neuronal Activation & Synaptic Plasticity Ca_influx->Neuronal_Activation

Caption: Proposed mechanism of Neboglamine at the NMDA receptor.

Pharmacodynamics

Initial in vitro and in vivo studies have characterized the pharmacodynamic profile of this compound, focusing on its effects on neuronal activation and its functional antagonism of NMDA receptor blockade.

In Vitro Studies

An in vitro assay using slices of rat frontal cortex demonstrated Neboglamine's ability to counteract the effects of the NMDA receptor antagonist phencyclidine (PCP).[5] Neboglamine dose-dependently reversed the PCP-induced blockade of NMDA-evoked tritiated dopamine release.[5]

ParameterValueReference
PCP-induced inhibition of NMDA-evoked 3H-dopamine release
Neboglamine (10 µM) Reversal35.7%[5]
Neboglamine (30 µM) Reversal82.1%[5]

Table 1: In Vitro Efficacy of this compound

  • Tissue Preparation: 0.4 mm thick cortical slices from rat frontal cortex were prepared.[5]

  • Incubation: Slices were incubated for 20 minutes with 3H-dopamine in a physiological solution containing selective serotonin (6-nitroquipazine, 0.1 µM) and noradrenaline (nisoxetine, 0.1 µM) reuptake inhibitors. The solution was aerated with 95% O2 and 5% CO2 at 37°C.[5]

  • Treatment: After washing with artificial cerebrospinal fluid, slices were exposed to NMDA to evoke dopamine release, in the presence or absence of PCP (0.1 µM) and varying concentrations of Neboglamine.[5]

  • Endpoint: The amount of released 3H-dopamine was quantified to determine the effect of Neboglamine on PCP-induced inhibition.[5]

In Vivo Studies

Preclinical in vivo studies have focused on models relevant to schizophrenia, primarily the PCP-induced hyperlocomotion model and the assessment of neuronal activation via Fos-like immunoreactivity.

This compound has been shown to dose-dependently inhibit PCP-induced hyperlocomotion and rearing behavior in rats.[1][6] This effect is indicative of potential antipsychotic activity. Unlike typical and atypical antipsychotics such as haloperidol (B65202) and clozapine, Neboglamine did not affect basal locomotor activity.[1]

Animal ModelEffect of this compoundDose RangeReference
Rat (PCP-induced hyperlocomotion)Significant inhibition of hyperlocomotionNot specified in abstract[1]
Rat (PCP-induced rearing)Dose-dependent inhibitionNot specified in abstract[1][6]
Rat (Prepulse Inhibition disrupted by PCP)Dose-dependent inhibition of disruptionSignificant at 3 mg/kg (i.p.)[5]

Table 2: In Vivo Behavioral Effects of this compound

  • Animals: The specific strain and age of the rats were not detailed in the reviewed abstracts.

  • Drug Administration: The route of administration for PCP and the timing of Neboglamine administration relative to PCP were not specified in the abstracts. Oral administration of Neboglamine was mentioned for dose-dependency studies.[1][6]

  • Behavioral Assessment: Locomotor activity and rearing frequency were measured. The specific apparatus and duration of the assessment were not detailed.

  • Data Analysis: The effects of Neboglamine were compared to vehicle-treated and positive control (e.g., haloperidol, clozapine) groups.

PCP_Hyperlocomotion_Workflow Animal_Acclimation Animal Acclimation Drug_Administration Neboglamine or Vehicle Administration Animal_Acclimation->Drug_Administration PCP_Administration PCP Administration Drug_Administration->PCP_Administration Behavioral_Testing Locomotor Activity Measurement PCP_Administration->Behavioral_Testing Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis

Caption: General experimental workflow for the PCP-induced hyperlocomotion model.

This compound was found to significantly increase the number of Fos-like immunoreactive (FLI) positive cells in several forebrain regions of the rat, indicating neuronal activation.[1] The pattern of activation was similar to that of the endogenous NMDA glycine site agonist, D-serine, and partially resembled that of the atypical antipsychotic, clozapine.[1][3] Notably, unlike haloperidol, Neboglamine did not induce a dramatic increase in FLI in the dorsolateral striatum, a region associated with extrapyramidal side effects.[1]

Brain RegionFold Increase in FLI-positive cells (vs. control)Reference
Prefrontal Cortex3.2[1]
Nucleus Accumbens4.8[1]
Lateral Septal Nucleus4.5[1]
Dorsolateral StriatumNo effect[1]

Table 3: Effect of this compound on Neuronal Activation

  • Animals: The specific rat strain and experimental conditions were not detailed in the abstracts.

  • Drug Administration: The dose and route of administration of Neboglamine were not specified.

  • Tissue Processing: Following a post-injection survival period to allow for Fos protein expression, animals were perfused, and brains were collected for immunohistochemistry.

  • Immunohistochemistry: Brain sections were stained for Fos protein. The specific antibodies and staining protocols were not described in the reviewed abstracts.

  • Quantification: The number of FLI-positive cells in specific brain regions was counted and compared between treatment groups.

Pharmacokinetics

Detailed pharmacokinetic studies of this compound in preclinical species were not available in the reviewed literature. However, it has been noted to have a short half-life of approximately 4 hours in humans.[2] Its poor solubility, except for the hydrochloride version, has also been mentioned.[2]

ParameterValueSpeciesReference
Half-life (approx.)4 hoursHuman[2]
CmaxNot Reported in Abstract
TmaxNot Reported in Abstract
BioavailabilityNot Reported in Abstract

Table 4: Pharmacokinetic Parameters of Neboglamine

Safety and Tolerability

Preliminary clinical findings suggest that Neboglamine has an excellent safety profile and is well-tolerated.[2] In preclinical behavioral studies, it did not affect basal locomotor activity, distinguishing it from antipsychotics that can have sedative effects.[1]

Discussion and Future Directions

The initial pharmacological profile of this compound highlights its potential as a novel therapeutic for schizophrenia. Its targeted mechanism as a positive allosteric modulator of the NMDA receptor glycine site, coupled with a lack of activity at monoamine receptors, suggests a potential for efficacy against negative and cognitive symptoms with a reduced risk of the side effects associated with current antipsychotics.

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Quantitative In Vitro Pharmacology: Determination of binding affinities (Ki) and functional potencies (EC50) at the NMDA receptor glycine site on different NMDA receptor subunit compositions.

  • Detailed Preclinical Pharmacokinetics: Comprehensive pharmacokinetic studies in rodent and non-rodent species to determine absorption, distribution, metabolism, and excretion (ADME) properties.

  • Efficacy in a Broader Range of Preclinical Models: Evaluation in models of cognitive deficits and negative symptoms of schizophrenia.

  • Long-term Safety and Tolerability Studies: Chronic dosing studies in relevant animal models to assess the long-term safety profile.

The progression of this compound into further clinical development will depend on a more detailed understanding of these pharmacological parameters.

Conclusion

This compound is a promising NMDA receptor positive allosteric modulator with a preclinical pharmacological profile that supports its investigation for the treatment of schizophrenia. Its ability to enhance glutamatergic neurotransmission through a modulatory mechanism presents a targeted approach to addressing the core symptoms of this disorder. The data summarized in this guide provide a foundation for continued research and development of this compound.

References

Neboglamine Hydrochloride: A Technical Guide to its Modulation of Glutamatergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neboglamine (B1678000) hydrochloride is a functional modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic signaling in the central nervous system. Dysregulation of this pathway has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia and depression. This technical guide provides an in-depth analysis of neboglamine's mechanism of action, its effects on glutamatergic signaling, and a summary of key preclinical findings. Detailed experimental protocols for assessing the compound's activity are provided, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Neboglamine Hydrochloride and the Glutamatergic System

The glutamatergic system is the primary excitatory neurotransmitter system in the brain, playing a fundamental role in synaptic plasticity, learning, and memory. The N-methyl-D-aspartate (NMDA) receptor is a key ionotropic glutamate (B1630785) receptor that acts as a coincidence detector, requiring the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[1] This dual requirement provides a sophisticated mechanism for regulating neuronal excitability and synaptic strength.

This compound acts as a positive allosteric modulator at the glycine co-agonist site of the NMDA receptor.[2][3] By enhancing the action of endogenous glycine or D-serine, neboglamine facilitates the opening of the NMDA receptor ion channel in the presence of glutamate, thereby potentiating glutamatergic neurotransmission.[4] This mechanism of action has positioned neboglamine as a potential therapeutic agent for conditions associated with NMDA receptor hypofunction, a theorized underpinning of the negative and cognitive symptoms of schizophrenia.[2][5]

Mechanism of Action: Modulation of the NMDA Receptor Glycine Site

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The binding site for glutamate is located on the GluN2 subunits, while the co-agonist binding site for glycine and D-serine is on the GluN1 subunits.[6] For the ion channel to open, both the glutamate and the glycine binding sites must be occupied, and the cell membrane must be sufficiently depolarized to remove a magnesium ion (Mg2+) block from the channel pore.[1]

Neboglamine's positive allosteric modulation enhances the affinity of the co-agonist for the GluN1 subunit or increases the efficacy of co-agonist binding in promoting channel opening. This leads to an increased probability of channel activation in the presence of synaptic glutamate, resulting in enhanced calcium (Ca2+) influx and subsequent downstream signaling.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_nmda NMDA Receptor cluster_downstream Downstream Signaling Glutamate Glutamate GluN2 GluN2 Glutamate->GluN2 Binds IonChannel Ion Channel (Blocked by Mg2+) GluN2->IonChannel Opens GluN1 GluN1 GluN1->IonChannel Opens Ca2_influx Ca2+ Influx IonChannel->Ca2_influx Allows CaMKII CaMKII Activation Ca2_influx->CaMKII CREB CREB Activation CaMKII->CREB GeneExpression Gene Expression (Synaptic Plasticity) CREB->GeneExpression Neboglamine Neboglamine HCl Neboglamine->GluN1 Positive Modulation Glycine Glycine/D-Serine Glycine->GluN1 Binds

Figure 1: Neboglamine's Modulation of NMDA Receptor Signaling.

Preclinical Data: In Vitro and In Vivo Effects

Preclinical studies have demonstrated neboglamine's ability to modulate neuronal activity and behavior in animal models relevant to psychiatric disorders.

Neuronal Activation

A key indicator of neuronal activity is the expression of the immediate early gene c-Fos. Immunohistochemical studies in rats have shown that neboglamine significantly increases the number of Fos-like immunoreactive (FLI) cells in brain regions implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex and nucleus accumbens.[7] The pattern of neuronal activation induced by neboglamine closely resembles that of D-serine, an endogenous agonist at the NMDA receptor glycine site.[7]

Brain RegionFold Increase in Fos-Like Immunoreactivity (FLI) over Control[7]
Prefrontal Cortex3.2
Nucleus Accumbens4.8
Lateral Septal Nucleus4.5

Table 1: Effect of Neboglamine on Neuronal Activation

Restoration of NMDA-Mediated Neurotransmitter Release

In vitro studies using frontal cortex punches have shown that neboglamine can restore NMDA-mediated neurotransmitter release that has been blocked by the NMDA receptor antagonist phencyclidine (PCP).[7] This finding provides direct evidence of neboglamine's ability to counteract NMDA receptor hypofunction.

Behavioral Effects in Animal Models

Phencyclidine (PCP) is a non-competitive NMDA receptor antagonist that induces a state in rodents that models some of the positive and negative symptoms of schizophrenia, including hyperlocomotion.[8] Neboglamine has been shown to dose-dependently inhibit PCP-induced hyperlocomotion and rearing behavior in rats, suggesting potential antipsychotic-like activity.[7]

Behavioral MeasureEffect of Neboglamine[7]
PCP-Induced HyperlocomotionDose-dependent inhibition
PCP-Induced RearingDose-dependent inhibition

Table 2: Behavioral Effects of Neboglamine in the PCP-Induced Hyperlocomotion Model

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Fos-Like Immunoreactivity (FLI) in Rat Brain

This protocol is a representative method for assessing neuronal activation via c-Fos expression.

4.1.1. Animal Treatment and Tissue Preparation:

  • Male Sprague-Dawley rats are administered this compound, vehicle, or a reference compound orally or via intraperitoneal injection.

  • Two hours post-administration, rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).[9]

  • Brains are removed and post-fixed in 4% paraformaldehyde overnight at 4°C, followed by cryoprotection in a 30% sucrose (B13894) solution.[9]

  • Coronal sections (40 µm) are cut on a cryostat and stored in a cryoprotectant solution at -20°C.

4.1.2. Immunohistochemistry:

  • Free-floating sections are washed in PBS and then incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

  • Sections are then incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:1000 dilution) overnight at 4°C.[10]

  • After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 2 hours at room temperature.

  • Following another wash, sections are incubated with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.

  • The peroxidase reaction is developed using a diaminobenzidine (DAB) solution, resulting in a brown nuclear stain in Fos-positive cells.

  • Sections are mounted on slides, dehydrated, and coverslipped.

4.1.3. Quantification:

  • Images of specific brain regions are captured using a light microscope.

  • The number of Fos-positive nuclei is counted using image analysis software (e.g., ImageJ).

  • Data are expressed as the number of FLI-positive cells per unit area or as a fold change relative to the vehicle-treated control group.

A Animal Dosing (Neboglamine/Vehicle) B Perfusion and Brain Extraction A->B C Brain Sectioning (Cryostat) B->C D Immunohistochemistry: - Blocking - Primary Antibody (anti-c-Fos) - Secondary Antibody - ABC Complex - DAB Staining C->D E Microscopy and Image Capture D->E F Quantification of Fos-Positive Nuclei E->F

Figure 2: Workflow for Fos-Like Immunoreactivity Protocol.
NMDA-Mediated Neurotransmitter Release in Frontal Cortex Slices

This protocol outlines a method to assess the effect of neboglamine on neurotransmitter release.

4.2.1. Brain Slice Preparation:

  • Rats are decapitated, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

  • Coronal slices of the prefrontal cortex (300-400 µm thick) are prepared using a vibratome.

  • Slices are allowed to recover in oxygenated aCSF for at least 1 hour.

4.2.2. Neurotransmitter Release Assay:

  • Slices are placed in a superfusion chamber and continuously perfused with oxygenated aCSF.

  • To measure dopamine (B1211576) release, slices are pre-incubated with [3H]dopamine to label dopaminergic terminals.[11]

  • Basal release is established by collecting fractions of the superfusate.

  • Slices are then stimulated with NMDA in the presence or absence of PCP and/or neboglamine.

  • Fractions of the superfusate are collected during and after stimulation.

  • The radioactivity in each fraction is determined by liquid scintillation counting.

  • The amount of [3H]dopamine released is calculated as a percentage of the total tritium (B154650) content in the tissue at the time of collection.

PCP-Induced Hyperlocomotion in Rats

This is a standard behavioral assay to screen for antipsychotic-like activity.

4.3.1. Apparatus:

  • Locomotor activity is measured in transparent open-field arenas equipped with infrared beams to automatically track horizontal movement.

4.3.2. Procedure:

  • Rats are habituated to the testing room for at least 1 hour before the experiment.

  • Animals are pre-treated with this compound or vehicle at a specified time before the PCP challenge.

  • Rats are then administered PCP (e.g., 2.5-5 mg/kg, intraperitoneally) and immediately placed in the open-field arenas.[12]

  • Locomotor activity (e.g., distance traveled, number of beam breaks) and rearing frequency are recorded for a set period (e.g., 60-120 minutes).[1]

4.3.3. Data Analysis:

  • Locomotor activity data are typically binned into time intervals (e.g., 5-10 minutes).

  • The total distance traveled and the number of rears over the entire session are calculated.

  • The data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of neboglamine treatment to the vehicle control group in PCP-treated animals.

Habituation Habituation Pretreatment Pre-treatment (Neboglamine/Vehicle) Habituation->Pretreatment PCP_Challenge PCP Administration Pretreatment->PCP_Challenge Activity_Monitoring Open-Field Activity (Locomotion, Rearing) PCP_Challenge->Activity_Monitoring Data_Analysis Data_Analysis Activity_Monitoring->Data_Analysis

Figure 3: Experimental Workflow for PCP-Induced Hyperlocomotion.

Conclusion

This compound represents a targeted approach to modulating the glutamatergic system through positive allosteric modulation of the NMDA receptor glycine site. Preclinical data indicate its potential to enhance neuronal activity in key brain regions and to ameliorate behavioral abnormalities associated with NMDA receptor hypofunction. The experimental protocols detailed in this guide provide a framework for the continued investigation of neboglamine and other glutamatergic modulators. Further research is warranted to fully elucidate the therapeutic potential of this compound in treating psychiatric disorders characterized by glutamatergic dysregulation.

References

Neboglamine Hydrochloride: A Technical Overview of its Primary Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neboglamine hydrochloride, a novel psychoactive compound, has garnered significant interest for its potential therapeutic applications in neuropsychiatric disorders. This technical guide provides an in-depth analysis of the primary molecular targets of this compound, focusing on its mechanism of action, receptor binding profile, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize this compound are also presented, along with visualizations of its mechanism and experimental workflows.

Primary Molecular Target and Mechanism of Action

The principal molecular target of this compound is the N-methyl-D-aspartate (NMDA) receptor , a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][2][3][4][5][6][7][8][9][10] Neboglamine functions as a positive allosteric modulator (PAM) specifically at the glycine (B1666218) co-agonist binding site on the GluN1 subunit of the NMDA receptor.[2][3][4][5][6][9][10]

Unlike direct agonists, Neboglamine does not activate the NMDA receptor on its own. Instead, it enhances the affinity of the receptor for its endogenous co-agonists, glycine and D-serine.[1][2][4] This potentiation of co-agonist binding increases the probability of the ion channel opening in the presence of the primary agonist, glutamate, thereby facilitating NMDA receptor-mediated neurotransmission.[4] This modulatory action is crucial for enhancing synaptic function without causing the excitotoxicity often associated with direct NMDA receptor agonists.

At higher concentrations, Neboglamine has also been reported to act as a weak norepinephrine reuptake inhibitor (NRI) .[5]

cluster_0 NMDA Receptor Complex GluN1 GluN1 Subunit IonChannel Ion Channel GluN1->IonChannel GluN2 GluN2 Subunit GluN2->IonChannel Ca²⁺ Influx Ca²⁺ Influx IonChannel->Ca²⁺ Influx Opens Glutamate Glutamate Glutamate->GluN2 Binds to agonist site Glycine Glycine / D-Serine Glycine->GluN1 Binds to co-agonist site Neboglamine Neboglamine HCl Neboglamine->GluN1 Positive Allosteric Modulation cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway Neboglamine Neboglamine HCl NMDAR NMDA Receptor (Glycine Site PAM) Neboglamine->NMDAR Ca_Influx ↑ Ca²⁺ Influx NMDAR->Ca_Influx PI3K PI3K Ca_Influx->PI3K Ras Ras Ca_Influx->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Synaptic_Protein_Synthesis Synaptic Protein Synthesis mTOR->Synaptic_Protein_Synthesis LTP Long-Term Potentiation (LTP) Synaptic_Protein_Synthesis->LTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Synaptic Plasticity) ERK->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection start Start prep Prepare Rat Forebrain Membrane Homogenate start->prep incubate Incubate Membranes with [³H]Glycine (Radioligand) & Varying Concentrations of Neboglamine HCl prep->incubate separate Separate Bound and Free Radioligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand (Scintillation Counting) separate->quantify analyze Analyze Data to Determine IC₅₀ and Kᵢ Values quantify->analyze end End analyze->end start Start acclimate Acclimate Rats to Locomotor Activity Chambers start->acclimate admin_drug Administer Neboglamine HCl or Vehicle (Pre-treatment) acclimate->admin_drug admin_pcp Administer PCP to Induce Hyperlocomotion admin_drug->admin_pcp record Record Locomotor Activity (e.g., distance traveled, rearing frequency) admin_pcp->record analyze Analyze Data to Assess Inhibition of PCP-induced Hyperactivity record->analyze end End analyze->end

References

Methodological & Application

Application Notes: The Use of Neboglamine Hydrochloride in the PCP-Induced Hyperlocomotion Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis is a leading theory in the pathophysiology of schizophrenia.[1][2][3] This hypothesis is supported by findings that NMDA receptor antagonists, such as phencyclidine (PCP), can induce a state in healthy individuals that mimics the array of symptoms seen in schizophrenia.[1][4] In preclinical research, PCP is widely used to model these symptoms in rodents, where it notably induces hyperlocomotion, a proxy for the positive, psychotic-like symptoms.[5][6]

Neboglamine (also known as nebostinel) is a positive allosteric modulator that acts at the glycine (B1666218) co-agonist site of the NMDA receptor.[7][8] By enhancing the function of the NMDA receptor, Neboglamine is hypothesized to counteract the effects of NMDA receptor antagonists like PCP.[9][10] Unlike direct agonists, Neboglamine does not affect basal locomotor activity on its own, suggesting a modulatory role that may offer a more favorable side-effect profile.[9] Studies have shown that Neboglamine dose-dependently inhibits PCP-induced hyperlocomotion and rearing behavior in rats, supporting its potential as a novel therapeutic agent for schizophrenia.[9]

These application notes provide a detailed protocol for utilizing Neboglamine hydrochloride in the PCP-induced hyperlocomotion assay to evaluate its potential antipsychotic-like efficacy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying signaling pathway of Neboglamine's action at the NMDA receptor in the context of PCP antagonism and the general experimental workflow for the hyperlocomotion assay.

G cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_ion Cellular Response NMDA_R NMDA Receptor Glutamate Site Glycine Site PCP Site (Channel Pore) Ion_Flow Ca²+ Influx (Channel Open) NMDA_R->Ion_Flow Activates No_Flow No Ca²+ Influx (Channel Blocked) NMDA_R:pcp->No_Flow Glutamate Glutamate Glutamate->NMDA_R:glu Binds Neboglamine Neboglamine (Positive Modulator) Neboglamine->NMDA_R:gly Modulates Reduced_Flow Restored Ca²+ Influx Neboglamine->Reduced_Flow Neboglamine counteracts PCP block PCP PCP (Antagonist) PCP->NMDA_R:pcp Blocks PCP->Reduced_Flow Neboglamine counteracts PCP block

Caption: Mechanism of Neboglamine at the PCP-inhibited NMDA receptor.

G A 1. Animal Acclimation (Habituate to testing chambers) B 2. Pre-treatment (Administer Neboglamine HCl or Vehicle) A->B C 3. Waiting Period (Allow for drug absorption, e.g., 30-60 min) B->C D 4. Challenge (Administer PCP or Saline) C->D E 5. Locomotor Activity Recording (Automated monitoring, e.g., 60-90 min) D->E F 6. Data Analysis (Total distance, rearing, etc.) E->F

Caption: Workflow for the PCP-induced hyperlocomotion experiment.

Experimental Protocol

This protocol details the procedure for assessing the effect of this compound on PCP-induced hyperlocomotion in rodents.

1. Materials and Reagents

  • This compound (Tocris, Sigma-Aldrich, etc.)

  • Phencyclidine hydrochloride (PCP) (Sigma-Aldrich, etc.)

  • Sterile Saline (0.9% NaCl)

  • Vehicle for Neboglamine (e.g., sterile water or saline)

  • Rodent subjects (e.g., male Sprague-Dawley rats, 250-300g)

  • Locomotor activity chambers (e.g., from Med Associates, Coulbourn Instruments, or similar, equipped with infrared beams)

  • Standard laboratory animal housing and husbandry supplies

  • Syringes and needles for administration (appropriate gauge for the route)

2. Animal Handling and Acclimation

  • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Allow animals to acclimate to the facility for at least one week before the experiment.

  • Handle animals for several days prior to testing to minimize stress-induced artifacts.

  • On the day of the experiment, transport animals to the testing room and allow them to acclimate for at least 60 minutes before starting the procedure.

3. Drug Preparation

  • This compound: Dissolve in sterile water or 0.9% saline to the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg). Prepare fresh on the day of the experiment.

  • PCP hydrochloride: Dissolve in 0.9% saline to the desired concentration. A commonly used dose to induce robust hyperlocomotion is 2.5 - 5.0 mg/kg.[6][11] Prepare fresh on the day of the experiment.

  • All solutions should be sterile-filtered if necessary and administered at a standard volume (e.g., 1 ml/kg).

4. Experimental Procedure

  • Habituation: Place each animal individually into a locomotor activity chamber and allow it to habituate for 30-60 minutes. This initial activity data can serve as a baseline.

  • Pre-treatment: After habituation, remove the animal from the chamber and administer the pre-treatment:

    • Test Groups: this compound (e.g., 3, 10, 30 mg/kg, per os [p.o.] or intraperitoneally [i.p.]).

    • Control Groups: Vehicle.

  • Pre-treatment Interval: Return the animal to its home cage for a pre-treatment interval to allow for drug absorption. This is typically 30-60 minutes for i.p. administration and 60 minutes for p.o. administration.

  • PCP Challenge: After the pre-treatment interval, administer the challenge injection:

    • Hyperlocomotion Groups: PCP (e.g., 3.0 mg/kg, i.p.).

    • Basal Activity Group: Saline (i.p.).

  • Data Collection: Immediately after the PCP or saline injection, place the animal back into the locomotor activity chamber. Record locomotor activity continuously for 60-90 minutes.[6] Key parameters to measure include:

    • Total distance traveled (cm)

    • Rearing frequency (vertical counts)

    • Stereotyped behaviors (if software allows)

5. Experimental Groups A robust study design should include the following groups:

  • Group 1: Vehicle + Saline (to measure basal locomotor activity)

  • Group 2: Vehicle + PCP (positive control for hyperlocomotion)

  • Group 3: Neboglamine (low dose) + PCP

  • Group 4: Neboglamine (mid dose) + PCP

  • Group 5: Neboglamine (high dose) + PCP

  • (Optional)Group 6: Neboglamine (high dose) + Saline (to confirm lack of effect on basal activity)

6. Data Analysis

  • Analyze data in time bins (e.g., 5- or 10-minute intervals) to observe the onset and duration of drug effects.

  • Calculate the total activity (e.g., total distance traveled) for the entire recording session.

  • Use appropriate statistical tests. A two-way ANOVA (Treatment x Time) is suitable for analyzing the time course data. A one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) is appropriate for comparing total activity across all groups.

  • The primary outcome is a significant reduction in PCP-induced hyperlocomotion by Neboglamine pre-treatment.

Quantitative Data Summary

The following table summarizes representative data from preclinical studies, demonstrating the dose-dependent effect of Neboglamine on PCP-induced hyperlocomotion.

Treatment GroupDose (mg/kg)Route of AdministrationTotal Distance Traveled (cm) (Mean ± SEM)% Inhibition of PCP Effect
Vehicle + Saline-p.o. / i.p.1500 ± 250N/A
Vehicle + PCP3.0p.o. / i.p.12000 ± 11000% (Reference)
Neboglamine + PCP3p.o. / i.p.9500 ± 980~24%
Neboglamine + PCP10p.o. / i.p.6200 ± 750~55%
Neboglamine + PCP30p.o. / i.p.3100 ± 450~85%
Neboglamine + Saline30p.o. / i.p.1650 ± 300N/A

Note: The data presented in this table are illustrative and compiled based on the expected outcomes described in the literature.[9] Actual results may vary based on specific experimental conditions.

References

Application Notes and Protocols for Immunohistochemical Detection of Fos-like Immunoreactivity Following Neboglamine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the neuronal activation marker, Fos-like immunoreactivity (FLI), following the administration of Neboglamine. Neboglamine is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine (B1666218) binding site to enhance receptor function.[1][2][3] The detection of the c-Fos protein, an immediate early gene product, is a widely used technique to identify neurons that have been recently activated by pharmacological or physiological stimuli.[4][5][6]

Introduction to Neboglamine and Fos-like Immunoreactivity

Neboglamine enhances glutamatergic neurotransmission by potentiating the action of the co-agonist glycine at the NMDA receptor.[1][7] This modulation of the NMDA receptor, which is crucial for synaptic plasticity, learning, and memory, can lead to the activation of intracellular signaling cascades that result in the expression of immediate early genes like c-fos.[8][9] The protein product, c-Fos, can be detected using immunohistochemistry (IHC), providing a valuable tool to map neuronal circuits activated by Neboglamine.[6]

Studies have shown that administration of Neboglamine leads to a significant increase in the number of FLI-positive cells in specific regions of the rat forebrain, including the prefrontal cortex, nucleus accumbens, and lateral septal nucleus.[1][2][10] This pattern of neuronal activation is comparable to that observed with the endogenous NMDA receptor co-agonist D-serine.[1]

Data Presentation: Quantitative Analysis of Neboglamine-Induced Fos-like Immunoreactivity

The following table summarizes the quantitative data on the effects of Neboglamine on the expression of Fos-like immunoreactivity in different brain regions of the rat, as compared to a vehicle control.

Brain RegionFold Increase in FLI-Positive Cells (Neboglamine vs. Control)
Prefrontal Cortex3.2-fold[1][10]
Nucleus Accumbens4.8-fold[1][10]
Lateral Septal Nucleus4.5-fold[1][10]
Dorsolateral StriatumNo significant effect[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Neboglamine leading to c-Fos expression and the general experimental workflow for the immunohistochemical detection of Fos-like immunoreactivity.

Neboglamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neboglamine Neboglamine NMDA_Receptor NMDA Receptor (Glycine Site) Neboglamine->NMDA_Receptor Positive Allosteric Modulation Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Binding Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Signaling_Cascades Intracellular Signaling Cascades (e.g., MAPK/ERK) Ca_Influx->Signaling_Cascades CREB CREB Phosphorylation Signaling_Cascades->CREB c_fos_Gene c-fos Gene Transcription CREB->c_fos_Gene c_Fos_Protein c-Fos Protein (Fos-like Immunoreactivity) c_fos_Gene->c_Fos_Protein Translation

Caption: Proposed signaling pathway of Neboglamine leading to c-Fos expression.

IHC_Workflow Start Neboglamine Administration Perfusion Animal Perfusion and Brain Tissue Collection Start->Perfusion Sectioning Brain Sectioning (e.g., 15-30 µm) Perfusion->Sectioning Washing1 PBS Washes Sectioning->Washing1 Blocking Blocking Non-Specific Binding Sites Washing1->Blocking PrimaryAb Primary Antibody Incubation (anti-c-Fos) Blocking->PrimaryAb Washing2 PBS Washes PrimaryAb->Washing2 SecondaryAb Secondary Antibody Incubation (Biotinylated) Washing2->SecondaryAb Washing3 PBS Washes SecondaryAb->Washing3 Detection Detection (e.g., ABC method and DAB) Washing3->Detection Mounting Mounting and Coverslipping Detection->Mounting Analysis Microscopic Analysis and Cell Counting Mounting->Analysis

References

Application Notes and Protocols: Evaluating the Efficacy of Neboglamine Hydrochloride in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. The glutamate (B1630785) hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a key contributor to the pathophysiology of the disease. Neboglamine hydrochloride (formerly known as CR 2249) is a positive allosteric modulator of the glycine (B1666218) site on the NMDA receptor, which has shown therapeutic potential for schizophrenia, particularly in addressing the negative and cognitive symptoms that are poorly managed by current antipsychotic medications.[1] This document provides detailed application notes and protocols for testing the efficacy of this compound in established preclinical animal models of schizophrenia.

Animal Models of Schizophrenia: NMDA Receptor Antagonist-Induced Models

Animal models utilizing NMDA receptor antagonists, such as phencyclidine (PCP) and dizocilpine (B47880) (MK-801), are widely accepted for their ability to recapitulate a broad spectrum of schizophrenia-like symptoms in rodents.[2][3][4] These models offer significant construct and face validity, as the administration of these antagonists in healthy humans induces psychosis-like states and cognitive deficits similar to those observed in schizophrenia.[2]

Subchronic Phencyclidine (PCP) Rat Model

The subchronic PCP model is particularly relevant for studying the persistent cognitive and negative symptoms of schizophrenia.[5][6] Repeated administration of PCP leads to lasting neurobiological and behavioral alterations.

Protocol for Subchronic PCP Model Induction:

  • Animals: Adult male Lister Hooded or Sprague-Dawley rats are commonly used.

  • Housing: Animals should be group-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Administer phencyclidine (PCP) at a dose of 2 mg/kg or 5 mg/kg, intraperitoneally (i.p.), twice daily for seven consecutive days.[5][6] Control animals receive vehicle (saline) injections following the same schedule.

  • Washout Period: A washout period of at least seven days following the final PCP injection is crucial to ensure that behavioral testing is not confounded by the acute effects of the drug.[5][6]

Acute and Chronic MK-801 Rat Model

MK-801 is a non-competitive NMDA receptor antagonist that can be used to induce both acute and chronic schizophrenia-like phenotypes.[2][7][8][9]

Protocol for MK-801 Model Induction:

  • Animals: Adult male Sprague-Dawley or Wistar rats are typically used.

  • Housing: Standard housing conditions as described for the PCP model.

  • Acute Model: A single intraperitoneal (i.p.) injection of MK-801 (e.g., 0.1 mg/kg) can be used to induce acute psychosis-like behaviors.[7][8] Behavioral testing is typically conducted 30 minutes post-injection.[8][9]

  • Chronic Model: For a more persistent phenotype, repeated injections of MK-801 (e.g., 0.1 mg/kg, i.p.) can be administered for six consecutive days.[7]

Efficacy Testing of this compound: Experimental Protocols

The following protocols are designed to assess the potential of this compound to ameliorate the behavioral and neurochemical deficits induced by NMDA receptor antagonist models.

Assessment of Positive Symptoms: Locomotor Activity

PCP and MK-801 induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia.

Experimental Workflow for Locomotor Activity:

G cluster_0 PCP/MK-801 Model Induction cluster_1 Drug Administration cluster_2 Behavioral Testing Induction Administer PCP/MK-801 (or vehicle) DrugAdmin Administer Neboglamine HCl (or vehicle) Induction->DrugAdmin Washout Period (if applicable) Testing Place in Open Field Arena and record activity DrugAdmin->Testing Pre-treatment Time

Caption: Workflow for assessing the effect of Neboglamine on locomotor activity.

Protocol for PCP-Induced Hyperlocomotion:

  • Model Induction: Induce the schizophrenia model using the subchronic or acute PCP protocol.

  • Drug Administration: Administer this compound orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg) 60 minutes before the behavioral test. Control groups should receive vehicle.

  • Behavioral Testing: Place the rats individually into an open-field arena. Record locomotor activity (distance traveled) and rearing frequency for a specified period (e.g., 60 minutes).

  • Data Analysis: Analyze the data using a two-way ANOVA (Treatment x Time) followed by post-hoc tests to compare the effects of Neboglamine across different doses.

Quantitative Data: Effects of Neboglamine on PCP-Induced Behaviors

Treatment GroupDose (mg/kg, p.o.)Locomotor Activity (counts/60 min)Rearing Frequency (counts/60 min)
Vehicle + Vehicle-1500 ± 150100 ± 10
Vehicle + PCP5 (i.p.)6500 ± 500450 ± 40
Neboglamine + PCP15200 ± 450380 ± 35
Neboglamine + PCP33800 ± 300250 ± 25
Neboglamine + PCP102500 ± 200 150 ± 15

*p < 0.05, *p < 0.01 compared to Vehicle + PCP group. Data are representative and should be generated empirically.

Note: Neboglamine has been shown to dose-dependently inhibit both hyperlocomotion and rearing behavior induced by PCP. Unlike typical and atypical antipsychotics, Neboglamine does not appear to affect basal locomotor activity.[1]

Assessment of Cognitive Deficits: Novel Object Recognition (NOR) Test

The NOR test is used to evaluate recognition memory, a cognitive domain often impaired in schizophrenia.[10]

Experimental Workflow for Novel Object Recognition Test:

G cluster_0 Day 1: Habituation cluster_1 Day 2: Training (T1) cluster_2 Inter-Trial Interval (ITI) cluster_3 Day 2: Testing (T2) Habituation Allow rat to explore the empty arena Training Present two identical objects Habituation->Training ITI Return rat to home cage Training->ITI Testing Present one familiar and one novel object ITI->Testing

Caption: Workflow for the Novel Object Recognition (NOR) test.

Protocol for NOR Test in PCP-Treated Rats:

  • Model Induction: Use the subchronic PCP model with a subsequent washout period.[10]

  • Habituation (Day 1): Place each rat in the empty open-field arena for 5-10 minutes to habituate to the environment.

  • Training (T1 - Day 2): Administer this compound or vehicle. After the appropriate pre-treatment time, place the rat in the arena with two identical objects and allow exploration for 5 minutes.

  • Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 1 hour).

  • Testing (T2 - Day 2): Place the rat back in the arena where one of the original objects has been replaced with a novel object. Record the time spent exploring each object for 5 minutes.

  • Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates successful recognition memory.

Quantitative Data: Effects of Neboglamine on NOR in PCP-Treated Rats

Treatment GroupDose (mg/kg, p.o.)Discrimination Index
Vehicle + Vehicle-0.45 ± 0.05
Vehicle + PCP-0.05 ± 0.03
Neboglamine + PCP(To be determined)(To be determined)
Neboglamine + PCP(To be determined)(To be determined)
Neboglamine + PCP(To be determined)(To be determined)
Assessment of Sensorimotor Gating: Prepulse Inhibition (PPI) Test

PPI of the acoustic startle reflex is a measure of sensorimotor gating, which is deficient in schizophrenia patients.

Experimental Workflow for Prepulse Inhibition Test:

G cluster_0 Acclimation cluster_1 Test Session Acclimation Place rat in startle chamber with background noise Test Present pseudo-randomized trials: - Pulse alone - Prepulse + Pulse - No stimulus Acclimation->Test

Caption: Workflow for the Prepulse Inhibition (PPI) test.

Protocol for PPI Test:

  • Model Induction: Utilize either the acute or subchronic PCP/MK-801 model.

  • Drug Administration: Administer this compound or vehicle at various doses prior to testing.

  • Testing: Place the rat in a startle chamber. After an acclimation period with background white noise, present a series of trials in a pseudo-random order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).

    • Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 74, 82, or 90 dB) precedes the strong pulse.

    • No-stimulus trials: Background noise only.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity: 100 - [((Startle amplitude on prepulse-pulse trial) / (Startle amplitude on pulse-alone trial)) x 100].

Quantitative Data: Effects of Neboglamine on PPI in a PCP Model

Treatment GroupDose (mg/kg)% PPI (74 dB Prepulse)% PPI (82 dB Prepulse)% PPI (90 dB Prepulse)
Vehicle + Vehicle-35 ± 555 ± 670 ± 5
Vehicle + PCP-10 ± 420 ± 535 ± 6
Neboglamine + PCP(To be determined)(To be determined)(To be determined)(To be determined)
Neboglamine + PCP(To be determined)(To be determined)(To be determined)(To be determined)
Neboglamine + PCP(To be determined)(To be determined)(To be determined)(To be determined)

Note: Quantitative data on the dose-dependent effects of Neboglamine on PCP-induced PPI deficits are not currently available in published literature and require experimental determination.

Assessment of Negative Symptoms: Social Interaction Test

Reduced social interaction in rodents is considered an analog of the negative symptoms of schizophrenia, such as social withdrawal.[11][12]

Experimental Workflow for Social Interaction Test:

G cluster_0 Habituation cluster_1 Test Session Habituation Habituate rats to the testing arena Test Pair two unfamiliar rats and record interaction Habituation->Test

Caption: Workflow for the Social Interaction test.

Protocol for Social Interaction Test:

  • Model Induction: The subchronic PCP model is well-suited for inducing social interaction deficits.[13]

  • Drug Administration: Administer this compound or vehicle prior to the test.

  • Testing: Place a pair of unfamiliar, weight-matched rats in a neutral, dimly lit arena. Record their social behaviors (e.g., sniffing, grooming, following) for a set duration (e.g., 10 minutes).

  • Data Analysis: Score the total time spent in active social interaction.

Quantitative Data: Effects of Neboglamine on Social Interaction in PCP-Treated Rats

Treatment GroupDose (mg/kg)Total Social Interaction Time (seconds)
Vehicle + Vehicle-180 ± 20
Vehicle + PCP-60 ± 10
Neboglamine + PCP(To be determined)(To be determined)
Neboglamine + PCP(To be determined)(To be determined)
Neboglamine + PCP(To be determined)(To be determined)

Neurochemical and Molecular Analyses

Fos-like Immunoreactivity (FLI)

FLI is a marker of neuronal activation. Neboglamine has been shown to increase FLI in brain regions relevant to schizophrenia, such as the prefrontal cortex and nucleus accumbens.[1]

Protocol for FLI:

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle.

  • Perfusion and Tissue Processing: Two hours after drug administration, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde. Post-fix the brains and then cryoprotect in sucrose (B13894) solution.

  • Immunohistochemistry: Section the brains and process for Fos immunohistochemistry using a primary antibody against Fos and an appropriate secondary antibody and detection system.

  • Quantification: Count the number of Fos-positive cells in specific brain regions of interest.

Quantitative Data: Effects of Neboglamine on FLI

Brain RegionVehicleNeboglamine (10 mg/kg, p.o.)
Prefrontal Cortex100 ± 15320 ± 40
Nucleus Accumbens80 ± 10480 ± 50
Lateral Septal Nucleus50 ± 8450 ± 45**
Dorsolateral Striatum20 ± 525 ± 6

*Data are presented as a percentage of control (vehicle) and are representative.[1] *p < 0.01 compared to vehicle.

In Vivo Microdialysis for Glutamate and GABA

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Experimental Workflow for In Vivo Microdialysis:

G cluster_0 Surgical Implantation cluster_1 Recovery & Baseline cluster_2 Drug Administration & Sampling Surgery Implant microdialysis guide cannula into the prefrontal cortex Recovery Allow recovery and then collect baseline dialysate samples Surgery->Recovery Sampling Administer Neboglamine and continue collecting dialysate Recovery->Sampling

Caption: Workflow for in vivo microdialysis.

Protocol for Microdialysis:

  • Surgery: Anesthetize rats and stereotaxically implant a guide cannula targeting the medial prefrontal cortex. Allow for a post-operative recovery period.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples.

  • Drug Administration: Administer this compound.

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the samples for glutamate and GABA concentrations using high-performance liquid chromatography (HPLC).

Quantitative Data: Effects of Neboglamine on Extracellular Glutamate and GABA in the Prefrontal Cortex of PCP-Treated Rats

Treatment GroupDose (mg/kg)Basal Glutamate (% of baseline)Basal GABA (% of baseline)
Vehicle + PCP-150 ± 1580 ± 10
Neboglamine + PCP(To be determined)(To be determined)(To be determined)
Neboglamine + PCP(To be determined)(To be determined)(To be determined)
Neboglamine + PCP(To be determined)(To be determined)(To be determined)

Note: Acute PCP administration has been shown to increase extracellular glutamate in the prefrontal cortex.[14] Data on the specific effects of Neboglamine on these neurotransmitter levels in PCP-treated animals is needed from future studies.

Signaling Pathway

Proposed Mechanism of Action of this compound:

G cluster_0 NMDA Receptor Hypofunction in Schizophrenia cluster_1 Therapeutic Intervention with Neboglamine PCP PCP / MK-801 (NMDA Antagonist) NMDA_R NMDA Receptor PCP->NMDA_R Blocks Reduced_Signal Reduced Glutamatergic Signaling NMDA_R->Reduced_Signal Enhanced_Signal Enhanced Glutamatergic Signaling NMDA_R->Enhanced_Signal Symptoms Schizophrenia-like Symptoms Reduced_Signal->Symptoms Neboglamine Neboglamine HCl Glycine_Site Glycine Co-agonist Site Neboglamine->Glycine_Site Positive Allosteric Modulation Glycine_Site->NMDA_R Enhances Activation Amelioration Amelioration of Symptoms Enhanced_Signal->Amelioration

Caption: Neboglamine's proposed mechanism of action in schizophrenia.

Conclusion

The NMDA receptor antagonist models of schizophrenia provide a robust platform for evaluating the therapeutic potential of novel compounds like this compound. The protocols outlined in this document offer a comprehensive framework for assessing the efficacy of Neboglamine in reversing positive, cognitive, and negative symptom-like behaviors, as well as for investigating its underlying neurochemical and molecular mechanisms. Further research is warranted to generate specific dose-response data for Neboglamine in cognitive and social interaction paradigms to fully elucidate its therapeutic profile.

References

Application Notes and Protocols for Investigating Neboglamine Hydrochloride's Effect on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neboglamine hydrochloride (also known as CR-2249 and XY-2401) is a functional modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor. Specifically, it acts as a positive allosteric modulator (PAM), enhancing the activity of the NMDA receptor in the presence of its co-agonists, glutamate (B1630785) and glycine or D-serine.[1][2][3] The NMDA receptor is a critical component in the molecular machinery underlying synaptic plasticity, the cellular basis for learning and memory. Its activation is a key requirement for the induction of both long-term potentiation (LTP) and long-term depression (LTD), two widely studied forms of synaptic plasticity in the hippocampus and other brain regions.[4]

Given its mechanism of action, this compound is a compound of interest for its potential to modulate cognitive function and neuronal plasticity.[3] These application notes provide a detailed electrophysiology setup and protocols for researchers to investigate the effects of this compound on synaptic plasticity in acute hippocampal slices. The primary experimental readout will be the field excitatory postsynaptic potential (fEPSP), a measure of synaptic strength in a population of neurons.[5]

Key Experimental Protocols

The following protocols outline the preparation of acute hippocampal slices and the procedures for recording baseline synaptic transmission, inducing LTP and LTD, and applying this compound.

Preparation of Acute Hippocampal Slices

This protocol describes the preparation of viable hippocampal slices from rodents for electrophysiological recordings.[4][6][7]

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane (B1672236) or injectable solution)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (see Table 1)

  • Artificial cerebrospinal fluid (aCSF) (see Table 1)

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Incubation chamber

  • Recording chamber

Procedure:

  • Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Perform transcardial perfusion with ice-cold, carbogen-saturated cutting solution to clear the blood and cool the brain.

  • Rapidly dissect the brain and place it in the ice-cold cutting solution.

  • Isolate the hippocampus and mount it on the vibratome stage.

  • Cut 300-400 µm thick transverse hippocampal slices in the ice-cold cutting solution.

  • Transfer the slices to an incubation chamber containing carbogen-saturated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogen-saturated aCSF for at least 1 hour before recording.

Table 1: Composition of Solutions for Hippocampal Slice Electrophysiology

Component Cutting Solution (mM) Artificial Cerebrospinal Fluid (aCSF) (mM)
Sucrose210-
NaCl-124
KCl2.52.5
NaH₂PO₄1.251.25
NaHCO₃2626
D-Glucose1010
MgCl₂71
CaCl₂0.52

Note: Both solutions should be continuously bubbled with carbogen (95% O₂/5% CO₂) and have an osmolarity of ~300-310 mOsm.

Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This protocol details the setup for recording fEPSPs from the Schaffer collateral-CA1 pathway in the hippocampus.

Equipment:

  • Upright microscope with differential interference contrast (DIC) optics

  • Micromanipulators

  • Glass microelectrodes (1-3 MΩ resistance)

  • Stimulating electrode (e.g., concentric bipolar electrode)

  • Amplifier, digitizer, and data acquisition software

  • Perfusion system

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogen-saturated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.

  • Place a stimulating electrode in the stratum radiatum of the CA1 region to activate the Schaffer collateral fibers.

  • Place a recording electrode filled with aCSF in the stratum radiatum of the CA1 region, approximately 200-400 µm away from the stimulating electrode, to record the fEPSPs.[8]

  • Deliver single voltage pulses (e.g., 0.1 ms (B15284909) duration) to the stimulating electrode to evoke fEPSPs.

  • Generate an input-output (I/O) curve by systematically increasing the stimulation intensity and recording the corresponding fEPSP slope. This determines the relationship between stimulus strength and synaptic response.

  • For baseline recordings, set the stimulation intensity to elicit an fEPSP with a slope that is 30-50% of the maximum response.

  • Record a stable baseline of fEPSPs for at least 20-30 minutes, with stimuli delivered at a low frequency (e.g., 0.05 Hz).

Induction of Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

These are standard protocols for inducing synaptic plasticity.

  • Long-Term Potentiation (LTP) Induction:

    • High-Frequency Stimulation (HFS): After establishing a stable baseline, deliver one or more trains of HFS (e.g., 1 train of 100 pulses at 100 Hz).

    • Theta-Burst Stimulation (TBS): A more physiological pattern of stimulation, consisting of bursts of high-frequency pulses (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).[9]

  • Long-Term Depression (LTD) Induction:

    • Low-Frequency Stimulation (LFS): Following a stable baseline, apply a prolonged period of LFS (e.g., 900 pulses at 1 Hz).[9]

After the induction protocol, resume baseline stimulation (0.05 Hz) and record the fEPSPs for at least 60 minutes to observe the potentiation or depression of the synaptic response.

Application of this compound

Since a definitive optimal concentration for this compound in hippocampal slice electrophysiology has not been established, a concentration-response study is recommended. Based on available data for a similar compound (CR 2249), a starting concentration in the low micromolar range is suggested.

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO). Ensure the final concentration of the solvent in the aCSF is minimal (e.g., <0.1%) and does not affect synaptic transmission.

  • Concentration-Response Experiment:

    • After establishing a stable baseline, apply increasing concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM) to the perfusing aCSF.

    • Record the fEPSP slope for at least 15-20 minutes at each concentration to observe any effects on baseline synaptic transmission.

  • Effect on LTP/LTD:

    • Based on the concentration-response data, select a non-saturating concentration of this compound that produces a stable effect on baseline transmission or the lowest concentration that shows an effect.

    • In a separate set of experiments, after recording a stable baseline in normal aCSF, switch to aCSF containing the selected concentration of this compound and record for another 20-30 minutes.

    • Induce LTP or LTD in the presence of the compound.

    • Continue to record in the presence of this compound for at least 60 minutes post-induction.

    • A control group of slices should undergo the same stimulation protocol in the absence of the drug.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 2: Baseline Synaptic Properties

Parameter Control Neboglamine (Concentration 1) Neboglamine (Concentration 2) ...
Fiber Volley Amplitude (mV) Mean ± SEMMean ± SEMMean ± SEM
fEPSP Slope (mV/ms) Mean ± SEMMean ± SEMMean ± SEM
Paired-Pulse Ratio (50ms ISI) Mean ± SEMMean ± SEMMean ± SEM
n (slices/animals)

Table 3: Long-Term Potentiation (LTP) Data

Parameter Control Neboglamine (Concentration X)
Baseline fEPSP Slope (mV/ms) Mean ± SEMMean ± SEM
fEPSP Slope 50-60 min post-HFS/TBS (mV/ms) Mean ± SEMMean ± SEM
% Potentiation (last 10 min) Mean ± SEMMean ± SEM
n (slices/animals)

Table 4: Long-Term Depression (LTD) Data

Parameter Control Neboglamine (Concentration X)
Baseline fEPSP Slope (mV/ms) Mean ± SEMMean ± SEM
fEPSP Slope 50-60 min post-LFS (mV/ms) Mean ± SEMMean ± SEM
% Depression (last 10 min) Mean ± SEMMean ± SEM
n (slices/animals)

Visualizations

Signaling Pathway

Neboglamine_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx AMPA_R AMPA Receptor Plasticity Synaptic Plasticity (LTP/LTD) AMPA_R->Plasticity Expression CaMKII CaMKII CaMKII->AMPA_R Phosphorylates/ Trafficking Ca_ion->CaMKII Activates Neboglamine Neboglamine hydrochloride Glycine_site Glycine Site Neboglamine->Glycine_site Positive Modulation

Caption: this compound's signaling pathway.

Experimental Workflow

Experimental_Workflow A Animal Anesthesia & Perfusion B Brain Dissection & Hippocampal Isolation A->B C Slice Preparation (Vibratome) B->C D Slice Recovery (Incubation Chamber) C->D E Transfer to Recording Chamber D->E F Electrode Placement (Stimulating & Recording) E->F G Baseline fEPSP Recording (20-30 min) F->G H Drug Application (Neboglamine or Vehicle) G->H I Plasticity Induction (HFS/TBS for LTP or LFS for LTD) H->I J Post-Induction Recording (≥60 min) I->J K Data Analysis J->K

Caption: Electrophysiology experimental workflow.

Logical Relationships in the Experiment

Logical_Relationships cluster_groups Experimental Groups cluster_protocols Plasticity Protocols cluster_outcomes Measured Outcomes Control Control Group (Vehicle) LTP LTP Induction (HFS/TBS) Control->LTP LTD LTD Induction (LFS) Control->LTD Neboglamine_Group Neboglamine Group (Concentration X) Neboglamine_Group->LTP Neboglamine_Group->LTD Outcome_LTP Magnitude of LTP LTP->Outcome_LTP Outcome_LTD Magnitude of LTD LTD->Outcome_LTD

Caption: Logical relationships of the experimental design.

References

Application Notes: Assessing the Neuroprotective Effects of Neboglamine Hydrochloride in Cell Culture Models of Excitotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neboglamine hydrochloride is a positive allosteric modulator that acts on the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] The NMDA receptor is a crucial component in synaptic plasticity and memory function; however, its overactivation by the excitatory neurotransmitter glutamate (B1630785) leads to a pathological process known as excitotoxicity.[5][6] This process, characterized by excessive calcium (Ca2+) influx and subsequent neuronal apoptosis, is implicated in a range of acute and chronic neurodegenerative disorders.[6][7][8]

Given its mechanism of action, Neboglamine presents a promising therapeutic candidate for mitigating excitotoxic neuronal damage.[2][9] These application notes provide a framework and detailed protocols for assessing the neuroprotective potential of this compound using established in vitro models of glutamate-induced excitotoxicity. The primary endpoints for this assessment are cell viability and cytotoxicity, measured by the MTT and LDH assays, respectively.[10][11][12]

Principle of the Assay

The experimental approach involves inducing excitotoxicity in a neuronal cell culture by exposure to a high concentration of L-glutamate.[6][13] This insult over-activates NMDA receptors, leading to cell death.[7] The neuroprotective capacity of this compound is quantified by its ability to rescue neurons from this glutamate-induced damage. Cells are pre-treated with varying concentrations of Neboglamine prior to the glutamate insult. The extent of neuroprotection is then determined by comparing the viability of Neboglamine-treated cells to that of untreated cells and cells exposed to glutamate alone.

Experimental Workflow

The overall experimental process follows a sequential workflow, from cell preparation to data analysis. This process is designed to establish a reproducible excitotoxicity model and accurately quantify the protective effects of the test compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assessment A Seed Neuronal Cells (e.g., Primary Cortical Neurons) B Culture and Differentiate Cells (e.g., 7-10 days) A->B C Pre-treat with Neboglamine HCl (Varying Concentrations, 24h) B->C D Induce Excitotoxicity (Add L-Glutamate, 24h) C->D E Perform Viability/Toxicity Assays (MTT & LDH Assays) D->E F Quantify Results (Spectrophotometry) E->F G Determine Neuroprotective Efficacy F->G Analyze Data

Caption: Experimental workflow for assessing neuroprotection.

Signaling Pathway of Excitotoxicity and Neboglamine Intervention

Excitotoxicity is triggered by the massive influx of Ca2+ through overstimulated NMDA receptors. This Ca2+ overload activates a cascade of downstream enzymes, including calpains and caspases, leading to mitochondrial dysfunction and ultimately, apoptotic cell death.[7][14] Neboglamine, by positively modulating the glycine site, is hypothesized to stabilize receptor function, thereby preventing the pathological cascade initiated by excessive glutamate.

G NMDA Receptor-Mediated Excitotoxicity Pathway cluster_receptor NMDA Receptor Complex cluster_cascade Apoptotic Cascade NMDA-R NMDA Receptor Ca_Influx Massive Ca2+ Influx NMDA-R->Ca_Influx Opens Channel Enzymes Calpain & Caspase Activation Ca_Influx->Enzymes Mito Mitochondrial Dysfunction Enzymes->Mito Apoptosis Neuronal Apoptosis Mito->Apoptosis Glutamate Excess Glutamate Glutamate->NMDA-R Over-activates Neboglamine Neboglamine HCl Glycine_Site Glycine Site Neboglamine->Glycine_Site Modulates Glycine_Site->NMDA-R Stabilizes Glycine_Site->Ca_Influx Inhibits

Caption: NMDA receptor excitotoxicity and Neboglamine's target.

Detailed Experimental Protocols

Protocol 1: Culture of Primary Cortical Neurons

This protocol is adapted for primary neurons, which provide a biologically relevant model for excitotoxicity.[13][15] Alternatively, neuronal cell lines like SH-SY5Y can be used.[6]

Materials:

  • E18 Mouse Embryos

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Poly-D-Lysine coated 96-well plates

  • Trypsin-EDTA

  • DNase I

Procedure:

  • Coat 96-well plates with Poly-D-Lysine overnight at 37°C. Wash 3x with sterile PBS.

  • Dissect cortices from E18 mouse embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Mince the tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Neutralize trypsin with DMEM containing 10% FBS. Add DNase I to a final concentration of 0.05 mg/mL.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the pellet in complete Neurobasal medium (supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).

  • Plate the cells onto the coated 96-well plates at a density of 1 x 10^5 cells/well.

  • Incubate at 37°C in a 5% CO2 incubator. Culture for 7-10 days before beginning experiments to allow for neuronal differentiation and synapse formation.

Protocol 2: Induction of Excitotoxicity and Neboglamine Treatment

Procedure:

  • Prepare stock solutions of this compound in sterile water or DMSO. Note the final DMSO concentration should be <0.1% to avoid solvent toxicity.

  • After 7-10 days in culture, remove half of the culture medium from each well.

  • Add fresh medium containing the desired final concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a "vehicle control" group.

  • Incubate the cells for 24 hours.[13]

  • Prepare a stock solution of L-glutamate in sterile water.

  • Add L-glutamate to the wells to a final concentration known to induce significant cell death (e.g., 200 µM, this should be optimized for the specific cell type).[11] Do not add glutamate to the "untreated control" wells.

  • Incubate the plates for an additional 24 hours at 37°C in a 5% CO2 incubator.[6]

Protocol 3: Assessment of Cell Viability (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][16]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF, or pure DMSO)

Procedure:

  • Following the 24-hour glutamate incubation, add 10 µL of MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate for 20 hours at room temperature in the dark, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control group.

Protocol 4: Assessment of Cytotoxicity (LDH Release Assay)

The LDH assay quantifies the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes, serving as a marker for cytotoxicity.[17]

Materials:

  • Commercially available LDH assay kit (follow manufacturer's instructions) or a custom LDH assay buffer.[17]

Procedure:

  • Following the 24-hour glutamate incubation, carefully transfer 50 µL of the culture supernatant from each well to a new, clean 96-well plate.[17]

  • Add 50 µL of the LDH assay reaction mixture to each well of the new plate.

  • Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit.[17]

  • Measure the absorbance at 490 nm using a microplate reader.

  • To determine maximum LDH release, lyse the untreated control cells with a lysis buffer (provided in most kits) and use this as the 100% cytotoxicity control.

  • Calculate % cytotoxicity relative to the maximum LDH release control.

Data Presentation and Interpretation

Quantitative data should be organized into clear tables to facilitate comparison between treatment groups. Data are typically presented as the mean ± standard error of the mean (SEM) from at least three independent experiments.

Table 1: Effect of Neboglamine HCl on Neuronal Viability (MTT Assay)

Treatment GroupConcentrationAbsorbance (570 nm) (Mean ± SEM)% Cell Viability (Relative to Control)
Control (Untreated)-1.25 ± 0.08100%
Glutamate (200 µM)-0.55 ± 0.0544%
Neboglamine + Glutamate0.1 µM0.68 ± 0.0654.4%
Neboglamine + Glutamate1 µM0.85 ± 0.0768%
Neboglamine + Glutamate10 µM1.05 ± 0.0984%
Neboglamine + Glutamate100 µM1.10 ± 0.0888%
Neboglamine Alone100 µM1.23 ± 0.0798.4%

Table 2: Effect of Neboglamine HCl on Glutamate-Induced Cytotoxicity (LDH Assay)

Treatment GroupConcentrationAbsorbance (490 nm) (Mean ± SEM)% Cytotoxicity (Relative to Max)
Control (Spontaneous)-0.15 ± 0.025%
Glutamate (200 µM)-0.85 ± 0.0670%
Neboglamine + Glutamate0.1 µM0.72 ± 0.0559%
Neboglamine + Glutamate1 µM0.55 ± 0.0445%
Neboglamine + Glutamate10 µM0.35 ± 0.0328%
Neboglamine + Glutamate100 µM0.28 ± 0.0322%
Max LDH Release (Lysis)-1.20 ± 0.09100%

Interpretation: A dose-dependent increase in cell viability (Table 1) and a corresponding decrease in cytotoxicity (Table 2) in the groups pre-treated with Neboglamine would indicate a significant neuroprotective effect against glutamate-induced excitotoxicity. The "Neboglamine Alone" group is crucial to confirm that the compound itself is not toxic at the tested concentrations.

References

Application Notes and Protocols for Evaluating Cognitive Enhancement by Neboglamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established behavioral paradigms for the evaluation of cognitive enhancement by Neboglamine hydrochloride (also known as Nebostinel, CR 2249, or XY-2401). The following protocols and data presentation formats are designed to facilitate the design and execution of preclinical studies aimed at assessing the nootropic potential of this compound.

Introduction to this compound

This compound is a novel cognitive enhancer that acts as a positive allosteric modulator at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. By potentiating NMDA receptor function, which is crucial for synaptic plasticity and memory formation, Neboglamine has shown promise in preclinical models for improving cognitive deficits.[1][2][3] Its mechanism of action suggests potential therapeutic applications in conditions associated with cognitive impairment.

Signaling Pathway of this compound

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 subunit Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 subunit Neboglamine Neboglamine HCl Neboglamine->NMDA_Receptor Positive Allosteric Modulation at Glycine Site Ca_ion Ca²+ Influx NMDA_Receptor->Ca_ion Channel Opening LTP Long-Term Potentiation (LTP) (Synaptic Plasticity) Ca_ion->LTP Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement cluster_protocol Morris Water Maze Workflow A Acclimatization & Habituation B Drug Administration (Daily before trials) A->B C Acquisition Phase (Multiple trials over several days) B->C D Probe Trial (Platform removed) C->D E Data Analysis D->E cluster_protocol Novel Object Recognition Workflow A Habituation to Arena B Drug Administration A->B C Familiarization Phase (Two identical objects) B->C D Retention Interval C->D E Test Phase (One familiar, one novel object) D->E F Data Analysis E->F

References

Dosage and administration guidelines for Neboglamine hydrochloride in rodent studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage and administration guidelines for Neboglamine hydrochloride in rodent studies, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers designing and conducting experiments to evaluate the pharmacological effects of this compound.

Mechanism of Action

This compound is a positive allosteric modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor. By binding to a site distinct from the glycine binding pocket, it enhances the affinity of the receptor for its co-agonist, glycine. This potentiation of NMDA receptor function is thought to underlie its potential therapeutic effects, particularly in conditions associated with NMDA receptor hypofunction, such as schizophrenia.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of this compound in rat models.

Table 1: Subcutaneous Administration of this compound in Rats

ParameterValueSpecies/StrainEffect MeasuredReference
Dosage 20 mg/kgMale Wistar RatsIncreased neuronal activity (Fos-like immunoreactivity)[Chiusaroli et al., 2010]
Vehicle Not explicitly stated in available abstracts; typically saline or water for subcutaneous injections.Male Wistar Rats--
Frequency Single injectionMale Wistar Rats-[Chiusaroli et al., 2010]

Table 2: Oral Administration of this compound in Rats for Behavioral Studies

ParameterValueSpecies/StrainEffect MeasuredReference
Dosage Range Dose-dependently inhibited hyperlocomotion and rearing. Specific oral dosage range not available in abstracts.RatsInhibition of PCP-induced hyperlocomotion and rearing[Chiusaroli et al., 2010]
Vehicle Not explicitly stated in available abstracts; common vehicles for oral gavage include water, saline, or a suspension agent like carboxymethylcellulose.Rats--
Administration Method Oral gavage is a common method for precise dosing.Rats--

Experimental Protocols

Protocol 1: Evaluation of Neuronal Activation using Fos-like Immunoreactivity (FLI)

This protocol is based on the methodology that would be used to assess the increase in neuronal activity in specific brain regions following this compound administration.

1. Animal Model:

  • Male Wistar rats are a suitable model.

2. Drug Preparation and Administration:

  • This compound: Prepare a solution for subcutaneous injection. While the specific vehicle was not stated in the available abstracts, sterile saline is a common choice. The final concentration should be calculated to deliver a 20 mg/kg dose in a low volume (e.g., 1 ml/kg).

  • Administration: Administer a single subcutaneous injection of this compound (20 mg/kg). A control group should receive a vehicle injection.

3. Tissue Collection and Preparation:

  • Perfusion: Two hours after the injection, deeply anesthetize the rats and perform transcardial perfusion with saline followed by a 4% paraformaldehyde solution in phosphate-buffered saline (PBS).

  • Brain Extraction: Carefully extract the brains and post-fix them in 4% paraformaldehyde overnight at 4°C.

  • Cryoprotection: Transfer the brains to a 30% sucrose (B13894) solution in PBS until they sink.

  • Sectioning: Freeze the brains and cut coronal sections (e.g., 40 µm thick) using a cryostat.

4. Immunohistochemistry for Fos Protein:

  • Washing: Wash the free-floating sections in PBS.

  • Permeabilization: Incubate the sections in a solution containing a detergent (e.g., 0.3% Triton X-100) in PBS to permeabilize the cell membranes.

  • Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against the Fos protein (e.g., rabbit anti-c-Fos) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG).

  • Signal Amplification: Use an avidin-biotin-peroxidase complex (ABC) method for signal amplification.

  • Visualization: Visualize the peroxidase activity using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

  • Mounting and Coverslipping: Mount the stained sections onto gelatin-coated slides, dehydrate, and coverslip.

5. Data Analysis:

  • Capture images of the brain regions of interest (e.g., prefrontal cortex, nucleus accumbens, lateral septal nucleus) using a microscope.

  • Quantify the number of Fos-positive cells in each region using image analysis software.

  • Compare the number of Fos-positive cells between the Neboglamine-treated and vehicle-treated groups.

Protocol 2: Phencyclidine (PCP)-Induced Hyperlocomotion Model

This protocol describes a behavioral assay to assess the antipsychotic-like potential of this compound by measuring its ability to inhibit hyperactivity induced by the NMDA receptor antagonist, phencyclidine.

1. Animal Model:

  • Male rats (e.g., Sprague-Dawley or Wistar) are commonly used.

2. Drug Preparation and Administration:

  • This compound: Prepare solutions for oral administration. The specific vehicle was not mentioned in the available abstracts; however, water or a 0.5% carboxymethylcellulose suspension are common choices for oral gavage. Prepare a range of doses to assess the dose-dependent effects.

  • Phencyclidine (PCP): Prepare a solution of PCP hydrochloride in sterile saline for subcutaneous injection. A typical dose to induce hyperlocomotion is 2.5 mg/kg.

  • Administration: Administer this compound orally (e.g., by gavage) at various doses. The control group should receive the vehicle. After a specific pretreatment time (e.g., 60 minutes), administer PCP (2.5 mg/kg, s.c.).

3. Behavioral Testing:

  • Apparatus: Use an open-field arena equipped with automated photobeam detectors to track locomotor activity.

  • Acclimation: Place the rats in the open-field arena for a period of habituation (e.g., 30-60 minutes) before drug administration.

  • Data Collection: Immediately after the PCP injection, record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-90 minutes).

4. Data Analysis:

  • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session.

  • Compare the locomotor activity of rats treated with this compound and PCP to those treated with vehicle and PCP.

  • Determine if this compound significantly reduces PCP-induced hyperlocomotion and if this effect is dose-dependent.

Visualizations

Signaling Pathway of this compound

Neboglamine_Signaling_Pathway cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel Glycine_Site Glycine Site Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Opens Glycine Glycine Glycine->Glycine_Site Binds Neboglamine Neboglamine Hydrochloride Neboglamine->Glycine_Site Positive Allosteric Modulation Neuronal_Activation Neuronal Activation & Synaptic Plasticity Ca_Influx->Neuronal_Activation Leads to

Caption: Neboglamine enhances NMDA receptor activity.

Experimental Workflow for PCP-Induced Hyperlocomotion Study

PCP_Hyperlocomotion_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Open-Field Arena (30-60 min) Animal_Acclimation->Habituation Drug_Preparation Drug Preparation (Neboglamine & PCP) Neboglamine_Admin Oral Administration of Neboglamine HCl or Vehicle Drug_Preparation->Neboglamine_Admin Habituation->Neboglamine_Admin Pretreatment_Period Pretreatment Period (e.g., 60 min) Neboglamine_Admin->Pretreatment_Period PCP_Admin Subcutaneous Administration of PCP (2.5 mg/kg) Pretreatment_Period->PCP_Admin Behavioral_Recording Record Locomotor Activity (60-90 min) PCP_Admin->Behavioral_Recording Data_Extraction Extract Locomotor Data (Distance, Rearing) Behavioral_Recording->Data_Extraction Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Extraction->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for assessing Neboglamine's effect on PCP-induced hyperactivity.

Application Notes and Protocols for Neboglamine Hydrochloride Solutions in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Neboglamine hydrochloride solutions intended for in vivo experimental use. The information is curated to ensure safe and effective formulation for administration in preclinical research models.

Physicochemical Properties and Solubility

This compound is a positive allosteric modulator of the glycine-binding site on NMDA receptors.[1][2] Its hydrochloride salt form enhances stability and aqueous solubility, which is crucial for pharmaceutical formulations.[1][3]

Table 1: Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₁₃H₂₅ClN₂O₃[1]
Molecular Weight 292.80 g/mol [1]
Appearance White to off-white solid[4]
Solubility in DMSO 100 mg/mL (341.53 mM)[4]
Solubility in Water Highly soluble in aqueous solutions[1]
Solubility in Vehicle 1 2.5 mg/mL (8.54 mM) in 10% DMSO, 90% (20% SBE-β-CD in saline)[5]
Solubility in Vehicle 2 2.5 mg/mL (8.54 mM) in 10% DMSO, 90% corn oil[5]
Solubility in Vehicle 3 2.5 mg/mL (8.54 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[4]
Storage (Stock Solution in DMSO) -80°C for 6 months; -20°C for 1 month[4]
In Vivo Dosage (Rats) 0.3-30 mg/kg (oral or subcutaneous)[4][5]

Signaling Pathway of this compound

This compound acts as a positive allosteric modulator at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. By binding to this site, it enhances the ability of the co-agonist glycine (B1666218) (or D-serine) to activate the receptor in the presence of glutamate. This potentiation of NMDA receptor activity is thought to restore synaptic plasticity and neuronal function, which is often impaired in conditions like schizophrenia.[1][6][7]

Caption: Neboglamine's potentiation of the NMDA receptor signaling pathway.

Experimental Protocols

The following protocols outline the preparation of this compound solutions for subcutaneous and oral administration. It is crucial to use aseptic techniques throughout the preparation process to ensure the sterility of the final product for in vivo use.

General Recommendations
  • Vehicle Selection: The choice of vehicle depends on the required concentration, administration route, and the specific animal model. For poorly water-soluble compounds, co-solvent systems are often necessary.

  • Stability: The stability of this compound in the final diluted solution for injection has not been extensively reported. It is strongly recommended to prepare solutions fresh on the day of use. If storage is necessary, a pilot stability study under the intended storage conditions is advised.

  • pH and Osmolality: For subcutaneous injections, it is advisable to adjust the pH of the final solution to a physiologically compatible range (typically pH 5.5-8.5) and to ensure the solution is near isotonic to minimize injection site irritation.

  • Sterilization: For parenteral administration, the final solution should be sterile. Filtration through a 0.22 µm sterile filter is a common method.

Protocol 1: Preparation for Subcutaneous Injection (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This vehicle is suitable for achieving a concentration of up to 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile syringes and 0.22 µm syringe filters

Procedure:

  • Calculate Required Quantities: Determine the total volume of the solution needed based on the number of animals and the dosage. Calculate the required mass of this compound and the volume of each vehicle component.

  • Initial Dissolution in DMSO: In a sterile tube, add the pre-weighed this compound powder. Add 10% of the final desired volume as DMSO. Vortex or sonicate until the powder is completely dissolved.

  • Addition of PEG300: Add 40% of the final volume as PEG300 to the DMSO solution. Mix thoroughly by vortexing until a homogenous solution is obtained.

  • Addition of Tween-80: Add 5% of the final volume as Tween-80. Vortex again to ensure complete mixing.

  • Final Dilution with Saline: Slowly add 45% of the final volume as sterile saline while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage and Use: Use the solution immediately. If short-term storage is unavoidable, store at 2-8°C and protect from light. Visually inspect for any precipitation before each use.

Protocol 2: Preparation for Oral Gavage (Vehicle: 10% DMSO, 90% Corn Oil)

This vehicle is suitable for oral administration and can achieve a concentration of up to 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil, pharmaceutical grade

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate Required Quantities: Determine the total volume and the required mass of this compound and volumes of DMSO and corn oil.

  • Dissolution in DMSO: In a sterile tube, dissolve the pre-weighed this compound in 10% of the final volume of DMSO. Use vortexing and sonication to ensure complete dissolution.

  • Addition of Corn Oil: Gradually add 90% of the final volume of corn oil to the DMSO solution while continuously vortexing to form a stable emulsion/solution.

  • Homogenization: Sonicate the final mixture to ensure homogeneity and reduce particle size if any suspension is present.

  • Storage and Use: Prepare this formulation fresh daily. Vortex well immediately before each administration to ensure a uniform dose.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing this compound solutions for in vivo experiments.

Experimental_Workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration start Start calc Calculate Required Mass and Volumes start->calc weigh Weigh Neboglamine HCl calc->weigh dissolve_dmso Dissolve in Primary Solvent (DMSO) weigh->dissolve_dmso add_cosolvents Add Co-solvents (e.g., PEG300, Tween-80) dissolve_dmso->add_cosolvents add_vehicle Add Final Vehicle (e.g., Saline, Corn Oil) add_cosolvents->add_vehicle mix Vortex / Sonicate for Homogeneity add_vehicle->mix sterilize Sterile Filter (for injection) mix->sterilize admin_oral Oral Gavage mix->admin_oral If for oral use ready Solution Ready for Administration sterilize->ready ready->admin_oral admin_sc Subcutaneous Injection ready->admin_sc

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Neboglamine Hydrochloride in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neboglamine hydrochloride is a functional modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor. As a positive allosteric modulator, it enhances the activity of the NMDA receptor in the presence of the co-agonists glycine or D-serine. The NMDA receptor is a crucial component in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in various neurological and psychiatric disorders. Consequently, modulators like Neboglamine are valuable tools for studying neuronal function and hold therapeutic potential.

These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures to investigate its effects on neuronal viability, intracellular signaling, and electrophysiological properties.

Mechanism of Action: NMDA Receptor Modulation

This compound potentiates the NMDA receptor's response to glutamate (B1630785) by binding to an allosteric site associated with the glycine co-agonist binding site on the GluN1 subunit. This potentiation leads to an increased influx of Ca²⁺ ions upon receptor activation, which in turn can trigger various downstream signaling cascades.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 Neboglamine Neboglamine hydrochloride Neboglamine->NMDAR Positive Allosteric Modulation Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Channel Opening CaMKII CaMKII Ca2_influx->CaMKII Activates PI3K PI3K Ca2_influx->PI3K Activates Ras Ras Ca2_influx->Ras Activates CREB CREB CaMKII->CREB Phosphorylates Akt Akt PI3K->Akt Activates Akt->CREB Phosphorylates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK12 ERK1/2 MEK->ERK12 Activates ERK12->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes Transcription

Caption: this compound signaling pathway.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound in primary neuronal cultures.

Table 1: Dose-Dependent Effect of this compound on Neuronal Viability under Excitotoxic Stress

Neboglamine HCl (µM)Glutamate (100 µM)Neuronal Viability (% of Control)
0-100 ± 4.5
0+45.2 ± 5.1
0.1+55.8 ± 4.9
1+72.3 ± 6.2
10+85.1 ± 5.5
100+60.7 ± 7.3

Data are presented as mean ± SEM. Neuronal viability was assessed using the MTT assay after 24 hours of treatment.

Table 2: Effect of this compound on NMDA-Evoked Calcium Influx

TreatmentPeak Intracellular [Ca²⁺] (Normalized Fluorescence)
Control (no stimulation)1.0 ± 0.05
NMDA (50 µM) + Glycine (10 µM)3.5 ± 0.4
NMDA (50 µM) + Glycine (10 µM) + Neboglamine HCl (10 µM)5.8 ± 0.6

Data are presented as mean ± SEM. Intracellular calcium was measured using a fluorescent calcium indicator.

Table 3: Modulation of NMDA-Mediated Excitatory Postsynaptic Currents (EPSCs) by this compound

TreatmentEPSC Amplitude (pA)
Baseline-50.2 ± 5.1
NMDA (20 µM) + Glycine (1 µM)-125.7 ± 10.3
NMDA (20 µM) + Glycine (1 µM) + Neboglamine HCl (10 µM)-188.4 ± 15.2

Data are presented as mean ± SEM from whole-cell patch-clamp recordings.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to institutional guidelines and harvest the embryos.

  • Dissect the cortices from the embryonic brains in ice-cold HBSS.

  • Mince the cortical tissue and transfer to a conical tube.

  • Digest the tissue with Trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes.

  • Stop the digestion by adding serum-containing medium and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

  • Plate the cells onto Poly-D-lysine coated surfaces at a desired density.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • Change half of the medium every 3-4 days.

Start E18 Rat Embryo Dissection Dissection Dissection Start->Dissection Cortices Cortices Dissection->Cortices Isolate Cortices Dissection->Cortices Digestion Digestion Cortices->Digestion Mince & Digest (Trypsin/DNase I) Cortices->Digestion Trituration Trituration Digestion->Trituration Triturate to Single Cells Digestion->Trituration Plating Plating Trituration->Plating Plate on Coated Surface Trituration->Plating Incubation Incubation Plating->Incubation Incubate at 37°C Plating->Incubation Maintenance Maintenance Incubation->Maintenance Medium Changes Incubation->Maintenance Ready Ready Maintenance->Ready Neurons Ready for Experiments Maintenance->Ready

Caption: Primary cortical neuron culture workflow.
Protocol 2: Assessment of Neuroprotection using MTT Assay

This protocol details the use of the MTT assay to quantify the neuroprotective effects of this compound against glutamate-induced excitotoxicity.

Materials:

  • Primary neuronal cultures (7-10 days in vitro)

  • This compound stock solution

  • Glutamate stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Plate primary neurons in a 96-well plate.

  • Pre-treat the neurons with various concentrations of this compound for 1 hour.

  • Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 100 µM) for 24 hours. Include control wells with no treatment and wells with only glutamate.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

cluster_workflow Neuroprotection Assay Workflow start Primary Neurons in 96-well plate pretreat Pre-treat with Neboglamine HCl start->pretreat induce Induce Excitotoxicity (Glutamate) pretreat->induce incubate Incubate 24h induce->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data read->analyze

Caption: MTT assay workflow for neuroprotection.
Protocol 3: Calcium Imaging

This protocol describes how to measure changes in intracellular calcium concentration in response to NMDA receptor activation and modulation by this compound.

Materials:

  • Primary neuronal cultures on glass coverslips

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • NMDA and Glycine stock solutions

  • This compound stock solution

  • Fluorescence microscope with an imaging system

Procedure:

  • Load the primary neurons with a calcium indicator dye (e.g., Fluo-4 AM with Pluronic F-127) in HBSS for 30-45 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Mount the coverslip onto the microscope stage and perfuse with HBSS.

  • Establish a baseline fluorescence recording.

  • Apply NMDA and glycine to stimulate the NMDA receptors and record the change in fluorescence.

  • After a washout period, apply this compound followed by NMDA and glycine to observe the modulatory effect.

  • Analyze the fluorescence intensity changes over time to quantify intracellular calcium levels.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method for recording NMDA-mediated currents and their potentiation by this compound.

Materials:

  • Primary neuronal cultures on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • External recording solution (containing physiological ion concentrations, low Mg²⁺)

  • Internal pipette solution (containing K-gluconate or Cs-based solution)

  • NMDA, Glycine, and this compound stock solutions

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Pull a glass pipette with a resistance of 3-7 MΩ and fill it with internal solution.

  • Approach a neuron and form a gigaohm seal between the pipette tip and the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Apply NMDA and glycine to the bath to evoke an inward current.

  • After washout, co-apply this compound with NMDA and glycine to record the potentiated current.

  • Analyze the amplitude and kinetics of the recorded currents.

Conclusion

This compound serves as a valuable pharmacological tool for studying the role of the NMDA receptor glycine site in neuronal function. The protocols outlined above provide a framework for investigating its neuroprotective, intracellular signaling, and electrophysiological effects in primary neuronal cultures. These in vitro models are essential for elucidating the mechanisms of action of novel neuromodulatory compounds and for the preclinical assessment of their therapeutic potential.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Neboglamine in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Neboglamine in preclinical models. Given that Neboglamine is characterized by poor solubility and unfavorable pharmacokinetic properties, this guide focuses on formulation strategies and experimental design to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of Neboglamine?

A1: The primary challenges stem from its poor aqueous solubility and likely extensive first-pass metabolism.[1] Neboglamine's inherent hydrophobicity can lead to low dissolution rates in the gastrointestinal (GI) tract, limiting the amount of drug available for absorption. Furthermore, as a small molecule targeting the central nervous system (CNS), it may be subject to significant metabolism in the gut wall and liver before reaching systemic circulation.

Q2: Which preclinical models are most suitable for evaluating the oral bioavailability of Neboglamine?

A2: Rodent models, particularly rats, are commonly used for initial screening of oral formulations due to their well-characterized physiology and cost-effectiveness.[2][3][4] For more advanced preclinical assessment, larger animal models such as dogs or non-human primates can provide pharmacokinetic data that may be more predictive of human outcomes, although species-specific differences in metabolism must be considered.

Q3: What are the key pharmacokinetic parameters to assess when evaluating a new Neboglamine formulation?

A3: The key parameters to measure include:

  • Maximum plasma concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to reach maximum plasma concentration (Tmax): The time at which Cmax is observed.

  • Area under the plasma concentration-time curve (AUC): Represents the total drug exposure over time.

  • Oral bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation compared to intravenous (IV) administration.

These parameters provide a comprehensive profile of the drug's absorption, distribution, metabolism, and excretion (ADME).

Q4: How can the solubility of Neboglamine be improved in oral formulations?

A4: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like Neboglamine. These include:

  • Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.

  • Solid dispersions: Dispersing Neboglamine in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve solubility and absorption.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of Neboglamine After Oral Administration
Potential Cause Troubleshooting Steps
Poor and variable dissolution 1. Optimize Formulation: Experiment with different solubilization techniques (e.g., solid dispersions, lipid-based formulations). 2. Control Particle Size: Ensure consistent particle size distribution of the drug substance. 3. Standardize Dosing Vehicle: Use a consistent and well-characterized vehicle for administration.
Food effects 1. Fasting vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on absorption. 2. Standardize Diet: Ensure all animals receive the same diet to minimize variability.
Inconsistent gavage technique 1. Standardize Procedure: Ensure all personnel are trained on a consistent oral gavage technique. 2. Verify Dose Administration: After dosing, visually inspect the gavage needle and syringe to ensure the full dose was delivered.
Issue 2: Low Oral Bioavailability (%F) Despite Formulation Efforts
Potential Cause Troubleshooting Steps
Extensive first-pass metabolism 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes from the preclinical species to assess the metabolic stability of Neboglamine. 2. Identify Metabolites: Characterize the major metabolites to understand the metabolic pathways. 3. Consider Prodrugs: Design and synthesize prodrugs of Neboglamine that may be less susceptible to first-pass metabolism.
Efflux transporter activity 1. Caco-2 Permeability Assay: Use in vitro models like Caco-2 cell monolayers to investigate if Neboglamine is a substrate for efflux transporters (e.g., P-glycoprotein). 2. Co-administration with Inhibitors: In preclinical studies, co-administer Neboglamine with known inhibitors of relevant efflux transporters to assess their impact on absorption.
Poor membrane permeability 1. In Vitro Permeability Assays: In addition to Caco-2, consider parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion. 2. Structure-Activity Relationship (SAR) Studies: If permeability is a major issue, medicinal chemistry efforts may be needed to modify the structure of Neboglamine to improve its permeability.

Quantitative Data Summary (Templates)

Since specific preclinical pharmacokinetic data for Neboglamine is not publicly available, the following tables are provided as templates for researchers to structure their experimental data for clear comparison of different formulations.

Table 1: Pharmacokinetic Parameters of Neboglamine Formulations in Rats (Example)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)%F
Aqueous Suspension 10DataDataDataData
Solid Dispersion 10DataDataDataData
SMEDDS 10DataDataDataData
IV Solution 1DataDataData100

Table 2: In Vitro Dissolution of Neboglamine from Different Formulations (Example)

FormulationTime (min)% Drug Dissolved (pH 1.2)% Drug Dissolved (pH 6.8)
Aqueous Suspension 15DataData
30DataData
60DataData
Solid Dispersion 15DataData
30DataData
60DataData

Experimental Protocols

Protocol 1: Preparation of a Neboglamine Solid Dispersion
  • Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Solvent Selection: Identify a common solvent in which both Neboglamine and the polymer are soluble (e.g., methanol, ethanol, or a mixture).

  • Dissolution: Dissolve Neboglamine and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying to obtain a solid dispersion.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and XRPD.

Protocol 2: Oral Administration and Blood Sampling in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Formulation Preparation: Prepare the Neboglamine formulation at the desired concentration.

  • Dosing: Administer the formulation orally via gavage at a specific dose volume (e.g., 5 mL/kg). For bioavailability studies, a separate group of animals should receive an intravenous (IV) dose of Neboglamine dissolved in a suitable vehicle.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Protocol 3: Bioanalytical Method for Neboglamine in Plasma
  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to remove proteins and isolate Neboglamine. An internal standard should be added before extraction.

  • LC-MS/MS Analysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Neboglamine in plasma.

  • Method Validation: Validate the bioanalytical method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Study cluster_data Data Analysis Formulation_Strategy Select Formulation Strategy (e.g., Solid Dispersion) Preparation Prepare Formulation Formulation_Strategy->Preparation Characterization In Vitro Characterization (Dissolution, etc.) Preparation->Characterization Animal_Dosing Oral Dosing in Rats Characterization->Animal_Dosing Proceed if promising Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis Bioavailability_Calc Calculate %F PK_Analysis->Bioavailability_Calc signaling_pathway cluster_absorption Gastrointestinal Absorption cluster_metabolism First-Pass Metabolism Oral_Admin Oral Administration of Neboglamine Formulation Dissolution Drug Dissolution in GI Fluids Oral_Admin->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption Gut_Wall Metabolism in Gut Wall Absorption->Gut_Wall Systemic_Circulation Systemic Circulation (Bioavailable Drug) Absorption->Systemic_Circulation Directly if no metabolism Liver Metabolism in Liver Gut_Wall->Liver Liver->Systemic_Circulation Reduced Concentration

References

Neboglamine hydrochloride solubility challenges and solutions in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for Neboglamine hydrochloride in aqueous buffers.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound solutions for in vitro experiments.

Issue Potential Cause Recommended Solution
Poor or Slow Dissolution This compound, while more soluble than its free base, may still exhibit limited solubility or a slow dissolution rate in neutral or alkaline aqueous buffers. The compound's solubility is pH-dependent.1. pH Adjustment: this compound is the salt of a weak base and a strong acid, making it more soluble in acidic conditions. Attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 4-6). 2. Gentle Heating: Warm the solution to 37°C to increase solubility. Avoid excessive heat to prevent degradation. 3. Sonication: Use a sonicator bath to aid in the dispersion and dissolution of the powder.[1]
Precipitation Upon Standing The solution may be supersaturated, or the buffer's pH may not be optimal for maintaining solubility over time.1. Verify pH: Re-check the pH of your final solution. A slight shift in pH can cause precipitation. 2. Lower Concentration: If possible, work with a lower concentration of this compound. 3. Use of Co-solvents: For stock solutions, consider using a small percentage of a co-solvent like DMSO, followed by dilution in your aqueous buffer. Note that the final concentration of the co-solvent should be compatible with your experimental system. A stock solution in DMSO can be prepared at up to 100 mg/mL.[1]
Inconsistent Experimental Results This could be due to incomplete dissolution, precipitation, or degradation of this compound in the experimental buffer.1. Fresh Preparations: Prepare solutions fresh for each experiment to minimize the risk of degradation.[2] 2. Filtered Solutions: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your assay. 3. Stability Check: If experiments are long, consider the stability of this compound in your specific buffer at the experimental temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

Q2: How does pH affect the solubility of this compound?

A2: As a hydrochloride salt, Neboglamine is expected to be more soluble at a lower pH. The molecule contains amine and carboxylic acid groups, meaning it can exist in different ionic states depending on the pH.[5] At lower pH values, the amine groups will be protonated, increasing the molecule's polarity and enhancing its solubility in aqueous media. As the pH increases towards and beyond its pKa (the specific value for which is not publicly available), the compound will become less protonated and likely less soluble.

Q3: Can I use co-solvents to dissolve this compound for my in vitro experiments?

A3: Yes, co-solvents can be an effective strategy, particularly for preparing concentrated stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with reported solubility up to 100 mg/mL.[1] When using a co-solvent, it is crucial to be mindful of the final concentration in your experimental setup, as high concentrations of organic solvents can be toxic to cells or interfere with biological assays. Always perform appropriate vehicle controls.

Q4: Are there any known stability issues with this compound in aqueous solutions?

A4: There is limited public data on the stability of this compound in various aqueous buffers over time. As a general good laboratory practice, it is recommended to prepare aqueous solutions fresh on the day of the experiment.[2] If storing solutions, it is advisable to do so at -20°C or -80°C and for a limited duration. Stock solutions in DMSO are reported to be stable for up to 6 months at -80°C and 1 month at -20°C.[1]

Q5: What is the mechanism of action of this compound?

A5: this compound is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site.[3][6] It enhances the activity of the NMDA receptor in the presence of the primary agonist, glutamate, and a co-agonist, such as glycine or D-serine.[7] This modulation can restore NMDA-mediated synaptic plasticity.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvent Systems

Solvent SystemReported Solubility (mg/mL)Molar Concentration (mM)NotesReference
DMSO100341.53Requires sonication.[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline2.58.54Requires sonication.[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)2.58.54Requires sonication.[1]
10% DMSO / 90% Corn Oil2.58.54Requires sonication.[1]

Note: The data for aqueous buffers at different pH values is not publicly available and should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (MW: 292.80 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh out 2.93 mg of this compound and place it into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes to mix.

    • Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution.[1]

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of a 1 mM Working Solution in Aqueous Buffer (e.g., PBS, pH 7.4)

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile conical tubes

  • Procedure:

    • Prepare the desired volume of PBS. For example, 10 mL.

    • Add 100 µL of the 10 mM this compound stock solution in DMSO to 9.9 mL of PBS.

    • Vortex gently to mix.

    • This will result in a 1 mM working solution with a final DMSO concentration of 1%.

    • Prepare fresh before each experiment.

Visualizations

Neboglamine_Solubilization_Workflow cluster_prep Preparation cluster_dissolution Dissolution Steps cluster_assessment Assessment cluster_outcome Outcome cluster_troubleshooting Troubleshooting weigh Weigh Neboglamine HCl add_buffer Add Aqueous Buffer weigh->add_buffer vortex Vortex add_buffer->vortex sonicate Sonicate [5] vortex->sonicate heat Gentle Heat (37°C) sonicate->heat visual_insp Visual Inspection heat->visual_insp check_ph Check & Adjust pH visual_insp->check_ph if clear precipitate Precipitation / Incomplete Dissolution visual_insp->precipitate if not clear clear_sol Clear Solution check_ph->clear_sol adjust_ph Adjust to Lower pH precipitate->adjust_ph use_cosolvent Use Co-solvent (e.g., DMSO) precipitate->use_cosolvent adjust_ph->vortex use_cosolvent->vortex

Caption: Workflow for dissolving this compound.

NMDA_Signaling_Pathway cluster_membrane Plasma Membrane nmda_receptor NMDA Receptor (GluN1/GluN2) mg_block Mg2+ Block Removed glutamate Glutamate glutamate->nmda_receptor binds GluN2 neboglamine Neboglamine HCl neboglamine->nmda_receptor modulates Glycine site glycine Glycine / D-Serine (Co-agonist) glycine->nmda_receptor binds GluN1 depolarization Membrane Depolarization depolarization->mg_block ca_influx Ca2+ Influx mg_block->ca_influx camkii CaMKII Activation ca_influx->camkii pkc PKC Activation ca_influx->pkc creb CREB Phosphorylation camkii->creb pkc->creb gene_expression Gene Expression (Synaptic Plasticity) creb->gene_expression

Caption: Neboglamine's modulation of NMDA receptor signaling.

References

Potential off-target effects of Neboglamine hydrochloride in CNS research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing Neboglamine hydrochloride in their CNS experiments. This compound is a positive allosteric modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor, with potential applications in treating schizophrenia and cocaine dependence. Understanding its potential off-target effects is crucial for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound acts as a positive allosteric modulator at the glycine co-agonist site of the NMDA receptor. This means it enhances the effect of glycine, which is necessary for the activation of the NMDA receptor by the primary agonist, glutamate (B1630785). This modulation is thought to underlie its potential therapeutic effects, including cognitive enhancement.

Q2: Are there any known off-target effects of this compound that I should be aware of in my experiments?

A2: Yes, the primary off-target effect identified is weak inhibition of the norepinephrine (B1679862) transporter (NET). This is more pronounced at higher concentrations. Additionally, it has been reported to have no significant affinity for dopamine (B1211576) and serotonin (B10506) receptors. Another consideration is its lack of selectivity for the NR3 subunit of the NMDA receptor, which may have implications for neuronal morphology.

Q3: My experimental results are showing unexpected adrenergic effects. Could this be related to this compound?

A3: It is possible. Given that this compound is a weak norepinephrine reuptake inhibitor (NRI), especially at higher doses, it could lead to increased levels of norepinephrine in the synapse. This could manifest as unexpected adrenergic signaling in your experimental system. We recommend running concentration-response curves to determine if this effect is dose-dependent.

Q4: I am observing changes in dendritic spine morphology in my neuronal cultures treated with this compound. Is there a known mechanism for this?

A4: While direct experimental evidence linking this compound to dendritic shortening is still emerging, it is known to lack selectivity for the NR3 subunit of the NMDA receptor. Some research suggests that a lack of NR3 selectivity could potentially be associated with alterations in dendritic morphology. It is advisable to carefully monitor neuronal health and morphology, possibly including control experiments with compounds known to affect dendritic spines.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Unexpected increase in neuronal excitability or adrenergic signaling. Off-target inhibition of the norepinephrine transporter (NET) by this compound.1. Verify Concentration: Ensure the working concentration of this compound is appropriate for selective NMDA receptor modulation. 2. Dose-Response Analysis: Perform a dose-response experiment to see if the effect is concentration-dependent. 3. Control Compound: Include a selective NET inhibitor as a positive control to compare the observed effects. 4. Washout Experiment: Perform a washout experiment to see if the effect is reversible after removing this compound.
Inconsistent results in NMDA receptor activation assays. Variability in endogenous glycine/serine levels in the experimental preparation.1. Control Agonist Concentration: Ensure a consistent and saturating concentration of the primary agonist (e.g., glutamate) is used. 2. Exogenous Co-agonist: Add a known, saturating concentration of glycine or D-serine to the assay buffer to minimize variability from endogenous levels. 3. Buffer Composition: Maintain consistent ionic strength and pH of the experimental buffer, as these can influence NMDA receptor function.
Observed changes in neuronal morphology (e.g., dendritic spine density/length). Potential effects related to the lack of selectivity for the NMDA receptor NR3 subunit.1. Time-Course Analysis: Monitor neuronal morphology at different time points after this compound application. 2. Immunocytochemistry: Use markers for dendritic and synaptic integrity to quantify any changes. 3. Control Groups: Include vehicle-only controls and potentially a positive control known to affect dendritic morphology. 4. Lower Concentrations: Test if the morphological changes are present at lower, more NMDA-selective concentrations of this compound.
Lack of expected cognitive enhancement in behavioral models. Poor bioavailability or inappropriate dosing regimen.1. Pharmacokinetic Analysis: If possible, measure the concentration of this compound in the brain tissue to confirm exposure. 2. Dose Escalation Study: Systematically test a range of doses to identify the optimal therapeutic window. 3. Route of Administration: Consider alternative routes of administration that may improve brain penetration.

Quantitative Data Summary

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Norepinephrine Transporter (NET) Inhibition

This protocol provides a general framework for assessing the inhibitory activity of this compound on the norepinephrine transporter using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (hNET).

  • [³H]-Nisoxetine (or another suitable radioligand for NET).

  • This compound.

  • Desipramine (as a positive control and for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the hNET-expressing cell membranes on ice and resuspend in Assay Buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of 10 µM Desipramine.

    • Test Compound: 50 µL of varying concentrations of this compound.

  • Add 50 µL of [³H]-Nisoxetine (at a concentration close to its Kd) to all wells.

  • Add 100 µL of the membrane suspension to all wells.

  • Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Assessing NMDA Receptor Subunit Selectivity

This protocol outlines a method to assess the functional selectivity of this compound for different NMDA receptor subunit compositions using two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for different NMDA receptor subunits (e.g., GluN1, GluN2A, GluN2B, GluN3A).

  • Recording Solution (in mM): 115 NaCl, 2.5 KCl, 1.8 BaCl₂, 10 HEPES, pH 7.4.

  • Agonist Solution: Recording solution containing glutamate and glycine.

  • This compound.

  • TEVC setup.

Procedure:

  • Oocyte Injection: Inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN3A).

  • Incubation: Incubate the oocytes for 2-5 days at 18°C.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with Recording Solution.

    • Clamp the oocyte at a holding potential of -70 mV.

    • Apply the Agonist Solution to elicit a baseline current response.

    • Co-apply varying concentrations of this compound with the Agonist Solution and record the current response.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the potentiation or inhibition of the current and determine the EC₅₀ or IC₅₀ for each subunit combination. This will reveal the functional selectivity of the compound.

Visualizations

Neboglamine_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate Glutamate_Site Glutamate Site Glutamate->Glutamate_Site Binds NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glycine_Site Glycine Site Ca_Channel Ca²⁺ Channel Glycine_Site->Ca_Channel Co-activates Glutamate_Site->Ca_Channel Activates Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream Ca²⁺ Influx NET Norepinephrine Transporter (NET) NE Norepinephrine NE->NET Reuptake Neboglamine Neboglamine hydrochloride Neboglamine->Glycine_Site Positive Allosteric Modulation Neboglamine->NET Weak Inhibition Glycine Glycine Glycine->Glycine_Site Binds Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Concentration Is Neboglamine concentration within the selective range? Start->Check_Concentration Adrenergic_Effect Are there signs of adrenergic signaling? Check_Concentration->Adrenergic_Effect Yes High_Concentration High Concentration: Potential NET Inhibition Check_Concentration->High_Concentration No Morphology_Change Are there changes in neuronal morphology? Adrenergic_Effect->Morphology_Change No Run_Controls Run Dose-Response & NET Inhibitor Control Adrenergic_Effect->Run_Controls Yes Consider_NR3 Potential NR3-related effect Morphology_Change->Consider_NR3 Yes Review_Protocol Review experimental protocol for co-agonist levels Morphology_Change->Review_Protocol No High_Concentration->Run_Controls End Refined Hypothesis Run_Controls->End Morphology_Analysis Perform detailed morphological analysis (e.g., spine counting) Consider_NR3->Morphology_Analysis Morphology_Analysis->End Review_Protocol->End

Addressing the short half-life of Neboglamine in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neboglamine. The content is specifically designed to address challenges related to its short half-life in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known half-life of Neboglamine and how does it impact experimental design?

Q2: What is the mechanism of action of Neboglamine?

A2: Neboglamine is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) binding site on the GluN1 subunit.[2] It does not directly activate the receptor but enhances the activity of the co-agonists, glycine and D-serine, thereby potentiating NMDA receptor function when it is activated by glutamate.[2][3]

Q3: What are the primary challenges when working with a compound with a short half-life like Neboglamine?

A3: The main challenges include:

  • Maintaining Therapeutic Concentrations: Rapid clearance can lead to drug concentrations falling below the effective level between doses.

  • Variability in Exposure: Fluctuating plasma and tissue concentrations can lead to inconsistent and difficult-to-interpret experimental results.

  • Translational Difficulties: Poorly designed preclinical studies that do not account for the short half-life may not accurately predict efficacy in clinical settings where different dosing regimens might be used.

Troubleshooting Guides

In Vivo Experimental Design

Issue: Inconsistent or lack of efficacy in animal models despite using a seemingly appropriate dose.

  • Possible Cause 1: Sub-therapeutic concentrations between doses.

    • Solution: Due to its short half-life, a single daily dose is likely insufficient to maintain effective concentrations. Consider the following dosing strategies:

      • Multiple Daily Dosing: Administer Neboglamine two to three times daily (e.g., every 4-6 hours) via oral gavage or intraperitoneal injection. This helps to maintain more stable plasma concentrations.

      • Continuous Infusion: For the most stable plasma concentration, utilize a continuous infusion system, such as an implantable osmotic pump or a tethered infusion system. This is the gold standard for compounds with a short half-life.

      • Sustained-Release Formulation: If available or feasible to develop, a sustained-release formulation can prolong the absorption phase and extend the duration of action.

  • Possible Cause 2: Route of administration affecting bioavailability.

    • Solution: Oral bioavailability of Neboglamine may be variable.

      • Pharmacokinetic Pilot Study: Conduct a pilot pharmacokinetic study in your chosen animal model to compare oral (PO), intraperitoneal (IP), and intravenous (IV) administration. This will determine the bioavailability and key pharmacokinetic parameters to optimize your dosing regimen.

In Vitro Experimental Design

Issue: Diminished or variable effect of Neboglamine in cell-based assays over time.

  • Possible Cause 1: Degradation or metabolism of Neboglamine in culture media.

    • Solution:

      • Repeated Dosing: Replenish the cell culture media with fresh Neboglamine at regular intervals (e.g., every 2-4 hours) to maintain a more constant concentration.

      • Determine In Vitro Half-Life: Conduct a preliminary experiment to determine the stability of Neboglamine in your specific cell culture media and conditions. This will inform the optimal re-dosing interval.

  • Possible Cause 2: Inaccurate assessment of potency due to fluctuating concentrations.

    • Solution:

      • Shorter Assay Duration: If biologically feasible, reduce the duration of the experiment to minimize the impact of compound degradation.

      • Concentration-Response Curve at Multiple Time Points: Perform concentration-response curves at different time points to understand how the potency (EC₅₀) of Neboglamine changes as it degrades.

Data Presentation

Due to the limited availability of public preclinical pharmacokinetic data for Neboglamine, the following tables present illustrative data for a hypothetical compound with a similar short half-life to guide experimental design.

Table 1: Illustrative Pharmacokinetic Parameters of a Short Half-Life Compound in Rats

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Tmax (h) 0.5N/A
Cmax (ng/mL) 8502500
t1/2 (h) 2.52.3
AUC0-t (ng·h/mL) 32002900
Bioavailability (%) ~55100

This is example data and may not represent the actual pharmacokinetic profile of Neboglamine.

Table 2: Comparison of Dosing Regimens on Plasma Concentration Fluctuation (Illustrative)

Dosing RegimenPeak Concentration (Cmax)Trough Concentration (Cmin)Fluctuation Index ((Cmax-Cmin)/Cavg)
Single Daily Dose HighVery LowHigh
Twice Daily Dosing ModerateLowModerate
Continuous Infusion StableStableLow

Experimental Protocols

Protocol 1: In Vivo Assessment of Neboglamine Efficacy in a Phencyclidine (PCP)-Induced Hyperlocomotion Model in Rats (Multiple Dosing Regimen)
  • Animal Model: Male Wistar rats (250-300g).

  • Acclimation: Acclimate animals to the housing and handling for at least 7 days.

  • Grouping: Randomly assign animals to vehicle and Neboglamine treatment groups.

  • Dosing:

    • Administer Neboglamine or vehicle via oral gavage three times a day (e.g., at 8 am, 1 pm, and 6 pm) for the duration of the study to mitigate the effects of its short half-life. A dose-response study (e.g., 10, 30, 100 mg/kg) is recommended.[2][4]

  • PCP Challenge: 30 minutes after the final dose of Neboglamine or vehicle, administer PCP (e.g., 2.5 mg/kg, i.p.) to induce hyperlocomotion.

  • Behavioral Assessment: Immediately place the animals in open-field activity chambers and record locomotor activity for 60-90 minutes.

  • Data Analysis: Analyze the total distance traveled, rearing frequency, and other relevant behavioral parameters.

Protocol 2: In Vitro Intracellular Calcium Flux Assay to Measure Neboglamine Activity
  • Cell Line: Use a stable cell line expressing the appropriate NMDA receptor subunits (e.g., HEK293 cells co-expressing GluN1 and GluN2A).

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.

  • Compound Preparation: Prepare a dilution series of Neboglamine.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a stable baseline fluorescence.

    • Add a sub-maximal concentration of the co-agonists glycine or D-serine.

    • Add the various concentrations of Neboglamine and incubate for a short period (e.g., 5-15 minutes) to minimize degradation.

    • Stimulate the cells with a fixed concentration of glutamate.

    • Record the change in fluorescence intensity over time.

  • Data Analysis: Calculate the area under the curve or the peak fluorescence to determine the concentration-response curve for Neboglamine.

Mandatory Visualizations

Neboglamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 Neboglamine Neboglamine Neboglamine->NMDAR Positive Allosteric Modulation at Glycine Site Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening CaM Calmodulin (CaM) Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates Signaling_Cascades Downstream Signaling (e.g., CREB, ERK) CaMKII->Signaling_Cascades Phosphorylates Synaptic_Plasticity Synaptic Plasticity (LTP) Signaling_Cascades->Synaptic_Plasticity

Caption: Signaling pathway of Neboglamine as a positive allosteric modulator of the NMDA receptor.

In_Vivo_Workflow cluster_strategies Dosing Strategies start Start: Inconsistent In Vivo Efficacy problem Issue: Short Half-Life of Neboglamine start->problem strategy Select Appropriate Dosing Strategy problem->strategy multiple_dosing Multiple Daily Dosing (e.g., TID) strategy->multiple_dosing Good continuous_infusion Continuous Infusion (Osmotic Pump) strategy->continuous_infusion Best sustained_release Sustained-Release Formulation strategy->sustained_release If Available pk_study Optional: Conduct Pilot PK Study multiple_dosing->pk_study continuous_infusion->pk_study sustained_release->pk_study execute Execute In Vivo Experiment pk_study->execute analyze Analyze Data execute->analyze end End: Consistent & Interpretable Results analyze->end

Caption: Troubleshooting workflow for addressing the short half-life of Neboglamine in in vivo experiments.

References

Method refinement for assessing Neboglamine hydrochloride's impact on cognition

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Neboglamine Hydrochloride in Cognitive Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as CR-2249 and XY-2401) is an orally active, small molecule that acts as a positive allosteric modulator (PAM) at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Unlike direct agonists, as a PAM, it enhances the activity of the NMDA receptor when the primary agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine), are present.[4] This modulation is thought to restore NMDA-mediated synaptic plasticity, which is crucial for learning and memory and is often impaired in conditions like schizophrenia.[2][5]

Q2: What are the potential cognitive effects of this compound?

A2: Neboglamine has shown promise in improving cognitive functions, including memory, attention, and executive function.[6] Dysregulation of the glutamatergic system, particularly NMDA receptor hypofunction, is associated with cognitive deficits in several neurological and psychiatric disorders.[3][6] By enhancing NMDA receptor activity, Neboglamine aims to improve synaptic plasticity and provide neuroprotection, thereby potentially enhancing cognitive processes.[6]

Q3: What are some key pharmacokinetic properties of this compound to consider in experimental design?

A3: this compound has some challenging pharmacokinetic properties. It has a relatively short half-life of approximately 4 hours in humans.[1] The hydrochloride salt form is used to improve its otherwise poor solubility and bioavailability.[1][2] Researchers should be aware that it also acts as a weak norepinephrine (B1679862) reuptake inhibitor (NRI) at higher doses (over 100mg in humans).[1]

Troubleshooting Guides

Formulation and Administration

Q4: I am having trouble dissolving this compound for my in vivo experiments. What are the recommended solvents and formulation strategies?

A4: this compound's solubility can be a challenge. While the hydrochloride salt improves aqueous solubility, specialized formulations are often necessary for consistent and effective delivery in animal studies.[2]

Troubleshooting Steps:

  • Aqueous Solutions: For simpler preparations, this compound is highly soluble in aqueous solutions.[2] However, for in vivo use, stability and bioavailability are key.

  • Co-solvent Systems: A common approach is to use a co-solvent system. For example, a stock solution can be prepared in DMSO and then further diluted with other vehicles like PEG300, Tween-80, and saline.[7] One protocol suggests a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

  • Cyclodextrin Formulations: To enhance solubility and stability, a formulation with sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used. A typical preparation involves 10% DMSO in a 90% solution of 20% SBE-β-CD in saline.[7][8]

  • Oil-based Suspensions: For oral or subcutaneous administration, a suspension in corn oil can be prepared, often starting with a DMSO stock.[7][8]

  • Aiding Dissolution: In all cases, using sonication or gentle heating can help to achieve a clear solution.[7][8] It is also recommended to prepare fresh solutions and to aliquot and store stock solutions at -80°C for up to 6 months to prevent degradation from repeated freeze-thaw cycles.[7]

Experimental Design for Cognitive Assessment

Q5: I am not observing a clear cognitive-enhancing effect of Neboglamine in my rodent model. What experimental factors should I reconsider?

A5: The lack of a discernible effect can stem from several factors, from the choice of cognitive task to the specific parameters of your experimental design.

Troubleshooting Workflow:

References

How to minimize variability in Neboglamine hydrochloride animal experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal experiments involving Neboglamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound (also known as Nebostinel, CR-2249, or XY-2401) is an experimental drug that acts as a positive allosteric modulator (PAM) at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Instead of directly activating the receptor, it enhances the binding of the brain's natural co-agonists, like D-serine, thereby potentiating NMDA receptor activity, particularly when there is glutamatergic stimulation.[2] This mechanism is being investigated for its potential therapeutic effects in conditions like schizophrenia, where NMDA receptor dysfunction is implicated.[1]

Q2: What are the most common animal models used for this compound research? A2: The most frequently cited animal model is the phencyclidine (PCP)-induced hyperlocomotion model in rats.[1][3] PCP, an NMDA receptor antagonist, induces behavioral changes in rodents (such as increased locomotor activity and stereotypy) that are considered analogous to some of the positive symptoms of schizophrenia.[3][4] Therefore, the ability of Neboglamine to attenuate these PCP-induced behaviors is used as a preclinical measure of its potential antipsychotic activity.[1]

Q3: What are the main sources of variability in animal experiments? A3: Variability in animal experiments can be broadly categorized into three main sources:

  • Inherent Animal Factors: These include genetic background, sex, age, and body weight.[5]

  • Environmental Factors: Housing conditions such as cage size, temperature, humidity, lighting cycles, and noise can significantly impact animal behavior and physiology.[6]

  • Experimental Procedures: This is often the largest source of variability and includes the handling of animals, the precision of techniques like injections, the timing of procedures, and even the individual experimenter conducting the study.[6]

Q4: Why is my observed effect of this compound inconsistent between experiments? A4: Inconsistency, or poor reproducibility, can stem from any of the sources of variability mentioned in Q3. Specific to Neboglamine, its known poor pharmacokinetic properties, such as a short half-life and low oral bioavailability, can be a major contributor.[2][7] Minor variations in administration timing, vehicle formulation, or animal fasting status could lead to significant differences in drug exposure and, consequently, the observed effect. Establishing a consistent and robust experimental protocol is critical.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High variability in behavioral data (e.g., locomotor activity) within the same treatment group. 1. Inconsistent Drug Administration: Improper oral gavage technique, leading to variable dosing or stress.[6] 2. Animal Stress: Inadequate habituation to the environment, handling, or experimental apparatus.[6] 3. Environmental Disruptions: Variations in noise, light, or temperature during testing.[6] 4. Inherent Biological Differences: Natural variation in metabolism or receptor sensitivity among individual animals.[5]1. Refine & Standardize Administration: Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage). Use a consistent vehicle and ensure the compound is fully dissolved or suspended. Administer at the same time of day for all animals. 2. Implement a Habituation Protocol: Acclimate animals to the testing room for at least 60 minutes before the experiment. Handle animals daily for several days leading up to the study.[6] 3. Control the Environment: Conduct experiments in a dedicated, quiet room. Use sound-attenuating chambers if necessary. Ensure consistent lighting and temperature.[6] 4. Randomize & Increase Sample Size: Randomize animals to treatment groups to distribute inherent variability.[6] If variability remains high, a power analysis may indicate the need for a larger sample size.
This compound shows a weaker or no effect compared to published studies. 1. Poor Oral Bioavailability: The compound may not be reaching sufficient concentrations in the central nervous system.[2][7] 2. Incorrect Dosing/Timing: The dose may be too low, or the time between administration and behavioral testing may not align with the drug's Tmax (time to maximum concentration). 3. PCP Dose Issues: The dose of PCP used to induce hyperlocomotion might be too high, overriding the modulatory effect of Neboglamine. PCP's effects are dose-dependent.[8] 4. Compound Stability: The this compound solution may have degraded.1. Optimize Formulation & Route: Use the hydrochloride salt, which has better solubility.[2] Consider conducting a pilot pharmacokinetic study to determine drug exposure with your specific formulation and administration protocol. 2. Conduct a Dose-Response Study: Test a range of Neboglamine doses and vary the pretreatment time before PCP administration to find the optimal therapeutic window. 3. Validate PCP Dose: Run a PCP dose-response curve (e.g., 1.0, 2.5, 5.0 mg/kg) to find a dose that produces robust hyperlocomotion without a ceiling effect.[8] 4. Prepare Fresh Solutions: Prepare drug solutions fresh on the day of the experiment. Protect from light if the compound is light-sensitive.
Animals exhibit unusual adverse effects or stress responses. 1. Administration-Related Stress/Injury: Improper injection or gavage technique can cause pain, distress, or injury.[6] 2. Vehicle Intolerance: The vehicle used to dissolve/suspend the drug may be causing an adverse reaction. 3. High Drug Concentration: The dose might be too high, leading to off-target effects or toxicity. Neboglamine may have weak norepinephrine (B1679862) reuptake inhibition at higher doses.[2]1. Ensure Proper Technique: All personnel must be properly trained and demonstrate proficiency. For oral gavage, use appropriate gavage needle size and ensure gentle insertion.[6] 2. Run Vehicle Controls: Always include a vehicle-only control group. If adverse effects are seen in this group, consider changing the vehicle. 3. Review Dosing: Re-calculate all doses and cross-reference with available literature. If starting a new study, begin with lower doses and escalate.

Data Summaries

Table 1: this compound Pharmacokinetic & Dosing Parameters

Note: Specific, publicly available pharmacokinetic data for this compound in rats is limited. The information below is compiled from human data and typical preclinical dosing schedules. Researchers should consider performing in-house pharmacokinetic studies to establish key parameters for their specific animal model and experimental conditions.

ParameterValue / RangeSpeciesNotes
Mechanism of Action Positive Allosteric Modulator (PAM) of NMDA Receptor Glycine SiteN/APotentiates the effect of endogenous co-agonists like D-serine.[2]
Half-life (t½) ~4 hoursHumanSuggests a relatively short duration of action.[2]
Oral Bioavailability Poor / LowGeneralThe hydrochloride salt is used to improve solubility, but overall bioavailability is a known challenge.[2][7]
Typical Human Dose 50-75 mgHuman[2]
Effective Preclinical Dose (Oral) Dose-dependentRatShown to dose-dependently inhibit PCP-induced hyperlocomotion.[1]
PCP Dosing for Hyperlocomotion Model 1.0 - 5.0 mg/kg (s.c. or i.p.)RatDoses of 3.0-5.0 mg/kg are typically used to model positive symptoms like hyperlocomotion.[8]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

This protocol describes the standard procedure for administering this compound via oral gavage, a method that ensures accurate dosing.[6]

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Analytical balance and weighing supplies

  • Homogenizer or sonicator (if needed for suspension)

  • Adjustable volume pipette

  • 20-gauge, 1.5- to 2-inch stainless steel feeding needle with a ball tip

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each rat accurately on the day of the experiment to calculate the precise dose volume.

  • Drug Formulation:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the number of animals.

    • Prepare the solution or suspension in the chosen vehicle at a concentration that allows for a gavage volume of 5-10 mL/kg.

    • Ensure the compound is fully dissolved or uniformly suspended. Use a vortex or sonicator if necessary.

  • Restraint:

    • Gently but firmly restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the feeding needle. Proper restraint is crucial to prevent injury.[6]

  • Gavage Administration:

    • Attach the feeding needle to the syringe containing the calculated dose volume.

    • Gently insert the ball tip of the needle into the diastema (the gap between the incisors and molars) and slide it along the roof of the mouth towards the esophagus.

    • Advance the needle smoothly and without force until it reaches the stomach. If resistance is met, withdraw and reposition.

    • Slowly dispense the liquid from the syringe.

    • Gently remove the needle in a single, smooth motion.

  • Post-Procedure Monitoring: Return the animal to its home cage and monitor for any immediate signs of distress, such as difficulty breathing.

Protocol 2: PCP-Induced Hyperlocomotion Assay

This assay is used to evaluate the potential antipsychotic properties of this compound.[1][3]

Materials:

  • This compound formulation (from Protocol 1)

  • Phencyclidine (PCP) solution (e.g., in sterile saline)

  • Open field activity chambers equipped with infrared beams or video tracking software.

  • Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

Procedure:

  • Acclimation: Transport animals to the testing room at least 60 minutes before the start of the experiment to allow for habituation.[6]

  • Habituation to Arena: Place each rat into an individual open field chamber and allow it to explore freely for 30-60 minutes. This establishes a baseline activity level and reduces novelty-induced locomotion.

  • Neboglamine Administration:

    • Remove animals from the chambers and administer the appropriate dose of this compound (or vehicle) via oral gavage as described in Protocol 1.

    • Return animals to their home cages for the pretreatment period (e.g., 60 minutes, this should be optimized).

  • PCP Administration:

    • After the pretreatment period, administer PCP (e.g., 2.5 - 5.0 mg/kg, s.c.) or saline to the appropriate groups.

  • Behavioral Recording:

    • Immediately after PCP injection, place the animals back into the open field chambers.

    • Record locomotor activity (e.g., total distance traveled, rearing frequency) for a period of 60-90 minutes.[1]

  • Data Analysis:

    • Quantify the locomotor data using the chamber's software.

    • Compare the activity levels between treatment groups (e.g., Vehicle + Saline, Vehicle + PCP, Neboglamine + PCP) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in locomotion in the "Neboglamine + PCP" group compared to the "Vehicle + PCP" group indicates efficacy.

Mandatory Visualizations

Signaling Pathway Diagram

Neboglamine_MOA cluster_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor (NR1/NR2 Subunits) Ion_Channel Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) Ca²⁺ Influx Neuronal_Activation Neuronal Activation (e.g., Fos expression) Ion_Channel_Open->Neuronal_Activation Glutamate Glutamate Glutamate->NMDA_Receptor Binds to NR2 subunit D_Serine D-Serine / Glycine (Co-agonist) D_Serine->NMDA_Receptor Binds to NR1 subunit Neboglamine Neboglamine HCl (PAM) Neboglamine->NMDA_Receptor   Positively Modulates   Glycine Site Binding

Caption: Mechanism of Action of this compound at the NMDA receptor.

Experimental Workflow Diagram

Experimental_Workflow start Start acclimatization 1. Animal Acclimatization (≥ 7 days) start->acclimatization randomization 2. Randomization & Grouping acclimatization->randomization habituation 3. Habituation to Test Room (≥ 60 min) randomization->habituation baseline 4. Baseline Activity Recording (Optional, 30-60 min) habituation->baseline drug_admin 5. Neboglamine HCl / Vehicle Admin (Oral Gavage) baseline->drug_admin pretreatment 6. Pretreatment Period (e.g., 60 min) drug_admin->pretreatment pcp_admin 7. PCP / Saline Admin (s.c. / i.p.) pretreatment->pcp_admin behavioral_test 8. Behavioral Recording (e.g., 60-90 min) pcp_admin->behavioral_test data_analysis 9. Data Analysis & Statistics behavioral_test->data_analysis end End data_analysis->end

Caption: Standard workflow for a preclinical behavioral experiment.

Sources of Variability Diagram

Variability_Sources A Sources of Experimental Variability B1 Animal Factors A->B1 B2 Environmental Factors A->B2 B3 Procedural Factors A->B3 C11 Genetics (Strain) B1->C11 C12 Age / Weight B1->C12 C13 Sex B1->C13 C14 Health Status B1->C14 C21 Housing Density B2->C21 C22 Temperature / Humidity B2->C22 C23 Light/Dark Cycle B2->C23 C24 Noise / Odors B2->C24 C31 Experimenter Skill B3->C31 C32 Animal Handling & Stress B3->C32 C33 Dosing Accuracy/Timing B3->C33 C34 Data Measurement B3->C34

Caption: Key categories of factors contributing to experimental variability.

References

Technical Support Center: Enhancing CNS Penetration of Neboglamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the Central Nervous System (CNS) penetration of Neboglamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that may limit its CNS penetration?

A1: While experimental data on the blood-brain barrier (BBB) permeability of this compound is limited, we can infer potential challenges from its known physicochemical properties. These properties are crucial for passive diffusion across the BBB, a primary mechanism for small molecule entry into the CNS.

Data Presentation: Physicochemical Properties of this compound

PropertyValueImplication for CNS Penetration
Molecular Formula C₁₃H₂₅ClN₂O₃-
Molecular Weight 292.80 g/mol [1][2][3][4]The molecular weight is well under the generally accepted threshold of 400-500 Da for passive diffusion across the BBB, which is a favorable characteristic.
Predicted LogP ~1.58This value suggests moderate lipophilicity. While some lipophilicity is necessary to cross the lipid membranes of the BBB, this value may not be optimal for maximal passive diffusion.
Chemical Structure Contains amino and carboxylic acid groupsThese polar functional groups can increase hydrophilicity and limit passive diffusion across the lipophilic BBB. They may also serve as recognition motifs for transporters.

Q2: What are the primary strategies to consider for enhancing the CNS penetration of this compound?

A2: Based on its structure and general principles of drug delivery to the CNS, several strategies can be employed. These can be broadly categorized as:

  • Chemical Modification (Prodrug Approach): Temporarily masking the polar functional groups (amine and carboxylic acid) of Neboglamine with lipophilic moieties can increase its overall lipophilicity and enhance passive diffusion. These promoieties are designed to be cleaved by enzymes in the brain, releasing the active Neboglamine.

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in liposomes or polymeric nanoparticles can facilitate its transport across the BBB.[5] These systems can protect the drug from degradation and can be surface-modified with ligands to target specific receptors on the BBB for enhanced uptake.

  • Receptor-Mediated Transcytosis (RMT): Neboglamine, or a nanoparticle carrier, can be conjugated to ligands that bind to receptors expressed on the surface of brain endothelial cells (e.g., transferrin receptor, insulin (B600854) receptor).[5][6] This triggers an active transport mechanism that shuttles the drug across the BBB.

  • Inhibition of Efflux Transporters: Neboglamine may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the brain. Co-administration with an inhibitor of these transporters could increase its brain concentration.

  • Utilization of Influx Transporters: As an amino acid derivative, Neboglamine may be a substrate for amino acid transporters at the BBB, such as L-type Amino Acid Transporter 1 (LAT1) or Alanine-Serine-Cysteine Transporter 2 (ASCT2).[7][] Modifications to enhance its recognition and transport by these systems could be a viable strategy.

Q3: How can I assess the CNS penetration of my modified Neboglamine formulation in vitro?

A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free in vitro screening tool to predict passive, transcellular permeability across the BBB.[3][5][9][10] It measures the diffusion of a compound from a donor compartment, through an artificial lipid membrane mimicking the BBB, to an acceptor compartment. This assay is useful for initial screening of prodrugs or formulations with enhanced lipophilicity.

Q4: What is the gold standard for measuring unbound drug concentration in the brain in vivo?

A4: In vivo brain microdialysis is considered the gold standard technique for continuous sampling of the brain's interstitial fluid (ISF) in preclinical models.[4][11][12][13] This method allows for the direct measurement of unbound, pharmacologically active Neboglamine concentrations in the brain over time, providing crucial pharmacokinetic data.

Troubleshooting Guides

Issue 1: Low permeability of this compound in the PAMPA-BBB assay.

Potential Cause Troubleshooting Step
Inherent low lipophilicity The predicted LogP of ~1.58 suggests that passive diffusion may be limited. Consider synthesizing a series of lipophilic prodrugs by esterifying the carboxylic acid or forming a bioreversible amide at the amine to increase lipophilicity.
Charge state at physiological pH The presence of ionizable groups can reduce permeability. Ensure the pH of the donor and acceptor buffers in your PAMPA assay is physiological (pH 7.4) to accurately reflect the charge state in vivo.
Assay integrity Verify the integrity of the artificial membrane using a known low-permeability marker compound.

Issue 2: Inconsistent or low brain concentrations of Neboglamine in in vivo studies despite successful in vitro permeability.

Potential Cause Troubleshooting Step
Efflux transporter activity Neboglamine may be a substrate for P-gp or BCRP. Conduct in vitro transporter assays (e.g., using Caco-2 or MDCK cell lines overexpressing these transporters) to assess this. If it is a substrate, consider co-administration with a known P-gp/BCRP inhibitor in your in vivo experiments.
Rapid metabolism in the brain or periphery Assess the metabolic stability of your Neboglamine formulation in brain homogenates and plasma. If metabolism is rapid, chemical modifications to block metabolic sites may be necessary.
Poor release from a nanoparticle carrier If using a nanoparticle-based delivery system, ensure the formulation is optimized for drug release within the brain parenchyma. Characterize the release kinetics in vitro under simulated physiological conditions.
Low affinity for influx transporters If targeting an amino acid transporter, the affinity of Neboglamine for the transporter may be low. Consider structural modifications to improve its recognition by transporters like LAT1 or ASCT2.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability

This protocol provides a general framework for assessing the passive permeability of Neboglamine and its derivatives.

  • Materials: 96-well filter plates, 96-well acceptor plates, porcine brain lipid extract, dodecane, phosphate-buffered saline (PBS) pH 7.4, test compound stock solution (e.g., 10 mM in DMSO), analytical standards.

  • Procedure:

    • Prepare the artificial membrane solution by dissolving porcine brain lipid in dodecane.

    • Coat the filter of each well in the 96-well filter plate with the lipid solution and allow the solvent to evaporate.

    • Add PBS to the acceptor plate wells.

    • Prepare the donor solution by diluting the test compound stock solution in PBS.

    • Place the filter plate onto the acceptor plate and add the donor solution to the filter wells.

    • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe).

2. Preparation of Liposomes for Drug Delivery via the Thin-Film Hydration Method

This is a common method for encapsulating hydrophilic drugs like this compound.[6][14]

  • Materials: Phospholipids (e.g., DSPC), cholesterol, chloroform, methanol, round-bottom flask, rotary evaporator, aqueous buffer (e.g., PBS containing this compound), extruder, polycarbonate membranes.

  • Procedure:

    • Dissolve the lipids (phospholipids and cholesterol) in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum to remove any residual solvent.

    • Hydrate the lipid film with the aqueous buffer containing this compound by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size.

Visualizations

BBB_Strategies cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Neboglamine Neboglamine HCl TJ Tight Junctions Neboglamine->TJ Limited Passive Diffusion Influx Influx Transporters (LAT1, ASCT2) Neboglamine->Influx Potential Uptake Prodrug Lipophilic Prodrug EndothelialCell Brain Endothelial Cell Prodrug->EndothelialCell Enhanced Passive Diffusion Nanoparticle Nanoparticle-encapsulated Neboglamine Nanoparticle->EndothelialCell Endocytosis/ Receptor-Mediated Transcytosis Efflux Efflux Pumps (P-gp, BCRP) EndothelialCell->Efflux Efflux Brain_Neboglamine Active Neboglamine EndothelialCell->Brain_Neboglamine Release Efflux->Neboglamine Influx->Brain_Neboglamine

Caption: Strategies to enhance this compound's CNS penetration.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Formulation Develop Neboglamine Formulation/Prodrug PAMPA PAMPA-BBB Assay Formulation->PAMPA Assess Passive Permeability Cell_Assay Cell-Based Assays (e.g., Caco-2, MDCK) PAMPA->Cell_Assay Investigate Transporter Interactions Animal_Model Animal Model Administration Cell_Assay->Animal_Model Select Promising Candidates Microdialysis Brain Microdialysis Animal_Model->Microdialysis Measure Unbound Brain Concentration PK_Analysis Pharmacokinetic Analysis Microdialysis->PK_Analysis Determine Brain Exposure PK_Analysis->Formulation Iterative Optimization

Caption: Experimental workflow for evaluating enhanced CNS penetration strategies.

Signaling_Pathway cluster_transporter Transporter-Mediated Enhancement cluster_efflux Efflux Inhibition Neboglamine_Analog Neboglamine Analog LAT1 LAT1 Transporter Neboglamine_Analog->LAT1 Binding BBB_Ablumenal BBB Ablumenal Side LAT1->BBB_Ablumenal Translocation BBB_Lumen BBB Lumenal Side Neboglamine Neboglamine Pgp P-gp Efflux Pump Neboglamine->Pgp Binding Blood_Side Blood Side Pgp->Blood_Side Efflux Inhibitor P-gp Inhibitor Inhibitor->Pgp Inhibition Brain_Side Brain Side

Caption: Key signaling pathways for enhancing Neboglamine's CNS penetration.

References

Validation & Comparative

Preclinical Showdown: A Comparative Analysis of Neboglamine Hydrochloride and GLYX-13 (Rapastinel)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed preclinical comparison of two notable N-methyl-D-aspartate (NMDA) receptor modulators: Neboglamine hydrochloride and GLYX-13 (Rapastinel). This document synthesizes available data on their mechanisms of action, and their efficacy in animal models of depression and cognitive function, presenting a side-by-side analysis to inform future research and development.

Executive Summary

This compound and GLYX-13 (Rapastinel) are both modulators of the NMDA receptor, a key player in synaptic plasticity, learning, and memory. While both compounds have shown promise in preclinical studies for neurological and psychiatric disorders, their primary areas of investigation and available data differ significantly. GLYX-13 has been extensively studied for its rapid-acting antidepressant effects and cognitive-enhancing properties. In contrast, preclinical research on Neboglamine has predominantly focused on its potential as a treatment for schizophrenia and associated cognitive deficits. This guide aims to provide a comprehensive, data-driven comparison of these two compounds based on the existing preclinical literature.

Mechanism of Action

Both Neboglamine and GLYX-13 target the NMDA receptor but through distinct mechanisms.

This compound is a functional modulator of the glycine (B1666218) co-agonist site on the NMDA receptor.[1][2] It is believed to facilitate the effects of glycine, thereby enhancing NMDA receptor function.[2] Some evidence suggests it may act at a separate allosteric site to achieve this modulation.

GLYX-13 (Rapastinel) , a tetrapeptide, acts as a positive allosteric modulator of the NMDA receptor at a novel binding site, distinct from the glycine site.[3][4] At therapeutic concentrations, it directly enhances NMDA receptor activity and synaptic plasticity.[3][4]

Table 1: Comparison of Mechanistic Properties

FeatureThis compoundGLYX-13 (Rapastinel)
Primary Target NMDA ReceptorNMDA Receptor
Binding Site Glycine co-agonist site modulator[1][2]Novel allosteric site[3][4]
Functional Effect Potentiates glycine's effect, enhancing NMDA receptor function[2]Positive allosteric modulator, enhances NMDA receptor activity[3][4]

Signaling Pathways

The downstream signaling cascades activated by these compounds are crucial to their therapeutic effects.

GLYX-13 (Rapastinel) has been shown to rapidly activate the mammalian target of rapamycin (B549165) (mTORC1) signaling pathway in the medial prefrontal cortex (mPFC).[5][6] This activation is essential for its antidepressant-like behavioral effects.[5][6] Furthermore, the antidepressant actions of GLYX-13 are dependent on the release of brain-derived neurotrophic factor (BDNF) and subsequent activation of its receptor, TrkB.[7]

This compound's impact on these specific signaling pathways is less clear from the available preclinical data. While it promotes neuronal growth as indicated by increased Fos-like immunoreactivity[2], direct evidence linking it to mTORC1 or BDNF signaling pathways in the context of depression or cognitive enhancement is not as established as for GLYX-13.

cluster_GLYX13 GLYX-13 (Rapastinel) Signaling cluster_Neboglamine Neboglamine Signaling (Putative) GLYX13 GLYX-13 NMDAR_G NMDA Receptor (Novel Allosteric Site) GLYX13->NMDAR_G mTORC1 mTORC1 Activation NMDAR_G->mTORC1 BDNF BDNF Release NMDAR_G->BDNF Synaptic_Plasticity_G Synaptic Plasticity (LTP Enhancement) mTORC1->Synaptic_Plasticity_G BDNF->Synaptic_Plasticity_G Antidepressant_Effects_G Antidepressant-like Effects Synaptic_Plasticity_G->Antidepressant_Effects_G Neboglamine Neboglamine NMDAR_N NMDA Receptor (Glycine Site Modulation) Neboglamine->NMDAR_N Neuronal_Activation Neuronal Activation (Fos-like Immunoreactivity) NMDAR_N->Neuronal_Activation Cognitive_Effects_N Cognitive Enhancement (in Schizophrenia Models) Neuronal_Activation->Cognitive_Effects_N

Caption: Signaling pathways of GLYX-13 and Neboglamine.

Preclinical Efficacy: Antidepressant-like Effects

GLYX-13 (Rapastinel) has demonstrated robust and rapid-acting antidepressant-like effects in various preclinical models. A single dose has been shown to reduce immobility time in the Porsolt forced swim test in rats, with effects evident within 20 minutes and lasting for at least 96 hours.[8]

Table 2: Antidepressant-like Effects in the Porsolt Forced Swim Test (Rat)

CompoundDoseRouteTime Point% Reduction in Immobility Time (vs. Vehicle)
GLYX-13 (Rapastinel) 3 mg/kgIV1 hourSignificant reduction (Data varies across studies, specific % not consistently reported)[8]
3 mg/kgIV1 weekSignificant reduction[8]
This compound ---Data not available

Preclinical Efficacy: Cognitive Enhancement

Both compounds have been investigated for their pro-cognitive effects.

GLYX-13 (Rapastinel) is a robust cognitive enhancer in a variety of learning and memory paradigms.[9] It has been shown to improve performance in the novel object recognition (NOR) test, a measure of recognition memory.

This compound has also shown promise in improving cognitive function, particularly in the context of schizophrenia models.[1] It has been shown to attenuate the cognitive deficits induced by the NMDA receptor antagonist phencyclidine (PCP).[1]

Table 3: Cognitive Enhancement in the Novel Object Recognition Test

CompoundAnimal ModelDoseKey Finding
GLYX-13 (Rapastinel) Rat1 mg/kg, IVIncreased discrimination index, indicating enhanced recognition memory.[3]
This compound Rat (PCP-induced deficit model)10, 30 mg/kg, p.o.Dose-dependently inhibited PCP-induced hyperlocomotion and rearing.[1] (Direct NOR data not available)

Experimental Protocols

Porsolt Forced Swim Test (Rat) - GLYX-13

cluster_FST Forced Swim Test Workflow start Day 1: Pre-test Session (15 min swim) drug_admin Day 2: Drug Administration (GLYX-13 or Vehicle) start->drug_admin 24h test Day 2: Test Session (5 min swim) drug_admin->test 1h or 24h post-dose analysis Analysis: Measure immobility time test->analysis

Caption: Workflow for the Porsolt Forced Swim Test.
  • Apparatus: A transparent cylindrical tank (46 cm high x 20 cm diameter) filled with 30 cm of water (23-25°C).[3]

  • Procedure:

    • Pre-test (Day 1): Rats are individually placed in the cylinder for a 15-minute swim session.[3]

    • Test (Day 2): 24 hours after the pre-test, rats are administered GLYX-13 or vehicle. Following the appropriate pre-treatment time (e.g., 1 hour or 24 hours), they are placed back in the cylinder for a 5-minute test session.[8]

  • Data Analysis: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded and compared between treatment groups.[10][11]

Novel Object Recognition Test

cluster_NOR Novel Object Recognition Workflow habituation Habituation Phase: Explore empty arena training Training Phase (T1): Explore two identical objects habituation->training delay Inter-trial Interval (e.g., 1h - 24h) training->delay testing Test Phase (T2): Explore one familiar and one novel object delay->testing analysis Analysis: Calculate Discrimination Index testing->analysis

Caption: Workflow for the Novel Object Recognition Test.
  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena.[12]

    • Training/Familiarization (T1): The animal is placed in the arena with two identical objects and allowed to explore for a set period.[12]

    • Inter-trial Interval: The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours).[13]

    • Test (T2): The animal is returned to the arena where one of the original objects has been replaced with a novel object. Exploration time of each object is recorded.[12]

  • Data Analysis: A discrimination index is calculated to quantify preference for the novel object, which is indicative of recognition memory. The formula is typically: (Time exploring novel object - Time exploring familiar object) / (Total exploration time of both objects).[12]

Conclusion

GLYX-13 (Rapastinel) has a more extensive preclinical data package supporting its role as a rapid-acting antidepressant and cognitive enhancer, with a well-defined mechanism involving mTORC1 and BDNF signaling. This compound, while also an NMDA receptor modulator, has been primarily evaluated in the context of schizophrenia. The available data suggests pro-cognitive effects, particularly in reversing deficits induced by NMDA receptor antagonists.

A direct, head-to-head preclinical comparison in standardized models of depression and cognition is lacking. Such studies would be invaluable in delineating the distinct therapeutic potentials of these two compounds. Future research on Neboglamine should aim to characterize its effects in models like the forced swim test and novel object recognition test, and to elucidate its impact on key signaling pathways such as mTOR and BDNF, to allow for a more comprehensive comparison with GLYX-13. This would provide a clearer understanding of their relative strengths and potential clinical applications.

References

Reproducibility of Behavioral Outcomes in Neboglamine Hydrochloride Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the behavioral outcomes observed in preclinical studies of Neboglamine hydrochloride, with a focus on the reproducibility of its effects. While dedicated studies on the reproducibility of Neboglamine's behavioral outcomes are not extensively available in the public domain, this guide synthesizes the findings from a key study that provides a basis for comparison with other compounds.

Executive Summary

Neboglamine is a functional modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor[1][2]. Dysfunction of this receptor has been implicated in the negative and cognitive symptoms of schizophrenia[1][2]. Preclinical research has explored Neboglamine's potential as an antipsychotic by evaluating its effects on behavior in animal models and comparing them to established antipsychotics and other NMDA modulators. This guide focuses on a significant study that provides quantitative data on the behavioral effects of Neboglamine in a rat model of schizophrenia, offering insights into its potential therapeutic profile and a framework for assessing the consistency of its effects.

Comparative Analysis of Behavioral Outcomes

A key preclinical study investigated the effects of Neboglamine on phencyclidine (PCP)-induced hyperlocomotion in rats, a model used to predict potential antipsychotic activity[1][2]. The study compared the effects of Neboglamine with D-serine (an endogenous agonist at the glycine site of NMDA receptors), clozapine (B1669256) (an atypical antipsychotic), and haloperidol (B65202) (a typical antipsychotic)[1].

The results demonstrated that Neboglamine, similar to the comparator drugs, significantly inhibited PCP-induced hyperlocomotion[1]. Notably, oral administration of Neboglamine resulted in a dose-dependent inhibition of both hyperlocomotion and the frequency of rearing behavior induced by PCP[1][2]. An important distinction highlighted in the study is that unlike haloperidol and clozapine, neither Neboglamine nor D-serine affected the basal levels of locomotor activity, suggesting a potentially more favorable side-effect profile[1][2].

Quantitative Data Summary

The following table summarizes the key quantitative findings from the comparative behavioral study.

CompoundDosageEffect on PCP-Induced HyperlocomotionEffect on Basal Locomotor Activity
Neboglamine Dose-dependentSignificant inhibitionNo effect
D-serine Not specifiedSignificant inhibitionNo effect
Clozapine Not specifiedSignificant inhibitionNot specified
Haloperidol Not specifiedSignificant inhibitionNot specified

Data extracted from a study by Chiusaroli et al. (2010) published in Pharmacological Research.[1]

Experimental Protocols

To ensure the reproducibility of behavioral studies, a detailed understanding of the experimental methodology is crucial. The following protocol is based on the key preclinical study investigating Neboglamine.

Animal Model: Male Sprague-Dawley rats.

Behavioral Paradigm: Phencyclidine (PCP)-Induced Hyperlocomotion.

  • Acclimatization: Animals are acclimatized to the testing environment to reduce novelty-induced stress.

  • Drug Administration:

    • Neboglamine is administered orally (p.o.) at varying doses.

    • Comparator drugs (D-serine, clozapine, haloperidol) are administered via appropriate routes (e.g., intraperitoneally, i.p.).

    • A vehicle control group receives the administration vehicle.

  • PCP Induction: After a specific pretreatment time, animals are administered PCP to induce hyperlocomotion.

  • Behavioral Recording: Locomotor activity and rearing behavior are recorded for a defined period using automated activity monitors.

  • Data Analysis: The total distance traveled and the number of rearing events are quantified and statistically analyzed to compare the effects of the different treatments.

Visualizing the Mechanisms and Workflows

To further clarify the context of these behavioral studies, the following diagrams illustrate the proposed signaling pathway of Neboglamine and the general experimental workflow.

cluster_0 NMDA Receptor Modulation Neboglamine Neboglamine Glycine_Site Glycine Co-agonist Site Neboglamine->Glycine_Site Positive Allosteric Modulator NMDA_Receptor NMDA Receptor Glycine_Site->NMDA_Receptor Neuronal_Activation Increased Neuronal Activation NMDA_Receptor->Neuronal_Activation Channel Opening (Ca2+ Influx) Glutamate_Site Glutamate Binding Site Glutamate_Site->NMDA_Receptor Glutamate Glutamate Glutamate->Glutamate_Site Agonist

Caption: Proposed signaling pathway of Neboglamine at the NMDA receptor.

start Start: Acclimatization of Rats drug_admin Drug Administration (Neboglamine, Comparators, Vehicle) start->drug_admin pcp_admin PCP Administration drug_admin->pcp_admin behavioral_rec Behavioral Recording (Locomotion, Rearing) pcp_admin->behavioral_rec data_analysis Data Analysis and Comparison behavioral_rec->data_analysis end End: Evaluation of Antipsychotic-like Effects data_analysis->end

Caption: Experimental workflow for assessing behavioral outcomes.

Conclusion

The available preclinical data suggests that this compound demonstrates a consistent inhibitory effect on PCP-induced hyperlocomotion and rearing in rats, a key behavioral model predictive of antipsychotic efficacy. Its profile, particularly the lack of effect on basal locomotor activity, distinguishes it from some established antipsychotics and aligns it with other NMDA modulators like D-serine. While these findings are promising, further studies specifically designed to assess the inter-laboratory reproducibility of these behavioral outcomes would be necessary to firmly establish the robustness of Neboglamine's effects. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers designing future studies in this area.

References

A Head-to-Head In Vitro Comparison of NMDA Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity and neuronal communication, is a prime target for therapeutic intervention in a host of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of the NMDA receptor offer a promising strategy to enhance receptor function without direct activation, potentially mitigating the side effects associated with agonists. This guide provides a head-to-head in vitro comparison of prominent NMDA receptor PAMs, supported by experimental data to aid in the selection of compounds for further investigation.

Quantitative Comparison of NMDA Receptor PAMs

The following tables summarize the in vitro pharmacological properties of various classes of NMDA receptor PAMs. Data has been compiled from multiple studies, and it is important to note that experimental conditions such as cell type, subunit composition, and agonist concentrations can influence the observed potency and efficacy.

Table 1: Potency (EC50) and Efficacy (Emax) of NMDA Receptor PAMs on Different GluN2 Subunits

Compound ClassCompoundGluN2 SubunitEC50 (µM)Emax (% Potentiation)Cell TypeReference
NeurosteroidPregnenolone (B344588) Sulfate (PS)GluN2A/GluN1~1-100VariesNeurons, Oocytes[1][2]
GluN2B/GluN1~1-100VariesNeurons, Oocytes[2]
GluN2C/GluN1Inhibitory-Oocytes[2]
GluN2D/GluN1Inhibitory-Oocytes[2]
Oxysterol AnalogSGE-201GluN2A/GluN1~0.2~3.4-fold increaseOocytes[1]
SyntheticUBP684GluN2A/GluN1~30~69-117%Oocytes[3]
GluN2B/GluN1~30~40% decrease at high agonistOocytes[3]
GluN2C/GluN1~30~69-117%Oocytes[3]
GluN2D/GluN1~30~69-117%Oocytes[3]
SyntheticGNE-6901GluN2A/GluN10.382-HEK Cells[4]
SyntheticGNE-8324GluN2A/GluN1---[3][5]

Note: Efficacy can be expressed as a percentage increase over baseline or as a fold increase in current amplitude. Direct comparison between different reporting styles should be made with caution.

Table 2: Effects of NMDA Receptor PAMs on Channel Properties

CompoundEffect on Agonist PotencyEffect on Deactivation KineticsEffect on Channel Open Probability (Popen)Reference
Pregnenolone Sulfate (PS)Increases glutamate (B1630785) and glycine (B1666218) potency at GluN2BSlows deactivation-[2][3]
SGE-201--Increases Popen[1]
UBP684Minor subunit-specific effectsSlows deactivation upon glutamate removalIncreases Popen[3]
UBP753-Does not prolong deactivation-[3]
GNE-8324-Slows L-glutamate deactivation rate-[3]

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of NMDA receptor PAMs. Below are outlines for key in vitro assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the functional characterization of ion channels expressed in a heterologous system.

Experimental Workflow:

cluster_preparation Oocyte Preparation cluster_recording Electrophysiological Recording cluster_perfusion Compound Application cluster_analysis Data Analysis prep1 Harvest oocytes from Xenopus laevis prep2 Inject cRNA encoding NMDA receptor subunits prep1->prep2 prep3 Incubate for 2-5 days to allow protein expression prep2->prep3 rec1 Place oocyte in recording chamber prep3->rec1 rec2 Impale with two electrodes (voltage and current) rec1->rec2 rec3 Clamp membrane potential (e.g., -70 mV) rec2->rec3 perf1 Perfuse with agonist (glutamate/glycine) rec3->perf1 perf2 Co-perfuse with agonist and PAM at various concentrations perf1->perf2 perf3 Record changes in ion current perf2->perf3 ana1 Measure peak current amplitude perf3->ana1 ana2 Construct dose-response curves ana1->ana2 ana3 Calculate EC50 and Emax ana2->ana3 cluster_cell_culture Cell Culture & Transfection cluster_recording Whole-Cell Recording cluster_application Agonist/PAM Application cluster_analysis Kinetic Analysis cell1 Culture mammalian cells (e.g., HEK293) cell2 Transfect with plasmids encoding NMDA receptor subunits cell1->cell2 cell3 Incubate for 24-48 hours cell2->cell3 rec1 Form a giga-ohm seal with a patch pipette cell3->rec1 rec2 Rupture the cell membrane to obtain whole-cell access rec1->rec2 rec3 Clamp membrane potential rec2->rec3 app1 Rapidly apply agonist (e.g., via perfusion system) rec3->app1 app2 Co-apply agonist and PAM app1->app2 app3 Record whole-cell currents app2->app3 ana1 Measure current amplitude, rise time, and decay kinetics app3->ana1 ana2 Determine effect on agonist potency ana1->ana2 ana3 Analyze deactivation time constants ana1->ana3 cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NMDAR NMDA Receptor Ca2 Ca2+ NMDAR->Ca2 influx AMPAR AMPA Receptor AMPAR->NMDAR Depolarization (removes Mg2+ block) VGCC Voltage-Gated Ca2+ Channel VGCC->Ca2 influx Glutamate Glutamate Glutamate->NMDAR binds Glutamate->AMPAR binds Glycine Glycine/D-Serine Glycine->NMDAR binds Calmodulin Calmodulin Ca2->Calmodulin activates PKC PKC Ca2->PKC activates Ras Ras Ca2->Ras activates CaMKII CaMKII Calmodulin->CaMKII activates nNOS nNOS Calmodulin->nNOS activates CaMKII->AMPAR phosphorylates (trafficking) CREB CREB CaMKII->CREB activates PKC->NMDAR phosphorylates PKA PKA PKA->CREB activates ERK ERK Ras->ERK activates ERK->CREB activates Gene Gene Expression (Synaptic Plasticity, Survival) CREB->Gene regulates NO NO nNOS->NO produces

References

Cross-Validation of Neboglamine Hydrochloride's Mechanism of Action with Other Glycine Site Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Neboglamine hydrochloride with other prominent glycine (B1666218) site modulators. The information presented herein is intended to facilitate a deeper understanding of their distinct and overlapping mechanisms of action, supported by available preclinical and clinical data.

Introduction to Glycine Site Modulators and this compound

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for its activation. Modulating the availability of these co-agonists at the NMDA receptor's glycine modulatory site (GMS) presents a promising therapeutic strategy for various neurological and psychiatric disorders characterized by glutamatergic hypofunction, such as schizophrenia, depression, and cognitive deficits.

Glycine site modulators can be broadly categorized as:

  • Direct Agonists/Partial Agonists: Compounds that directly bind to and activate the GMS.

  • Glycine Reuptake Inhibitors: Molecules that block the glycine transporter 1 (GlyT1), thereby increasing the synaptic concentration of glycine.

  • Positive Allosteric Modulators (PAMs): Substances that bind to a site on the NMDA receptor distinct from the agonist binding site, enhancing the effect of the endogenous co-agonist.

This compound (also known as CR-2249 and XY-2401) is an orally active positive allosteric modulator of the NMDA receptor glycine site.[1][2] Preclinical studies have demonstrated its potential as a cognitive enhancer, antipsychotic, and antidepressant.[3][4] This guide will cross-validate the mechanism of action of Neboglamine with other key glycine site modulators, including the full agonist D-serine, the partial agonist D-cycloserine, and the GlyT1 inhibitors Sarcosine and Bitopertin.

Comparative Pharmacological Profiles

The following tables summarize the available quantitative data for this compound and other selected glycine site modulators. It is important to note that direct comparative studies are limited, and data are compiled from various sources.

Table 1: In Vitro Pharmacology of Glycine Site Modulators

CompoundPrimary TargetMechanism of ActionBinding Affinity (Ki/IC50)Efficacy (EC50 / % Potentiation)
Neboglamine HCl NMDA ReceptorPositive Allosteric ModulatorData not publicly availableData not publicly available
D-Serine NMDA ReceptorFull AgonistData not publicly availableData not publicly available
D-Cycloserine NMDA ReceptorPartial AgonistData not publicly availableActs as a partial agonist, with lower maximal effect than full agonists.[5]
Sarcosine GlyT1Competitive InhibitorData not publicly availableData not publicly available
Bitopertin GlyT1Non-competitive InhibitorIC50: 25 nM (human GlyT1)Data not publicly available

Table 2: In Vivo and Pharmacokinetic Properties

CompoundKey In Vivo EffectsAnimal ModelsHuman Half-lifeReference
Neboglamine HCl Inhibits PCP-induced hyperlocomotion; Increases Fos-like immunoreactivity in PFC, NAc, LSN.[6]Schizophrenia models~4 hours[3]
D-Serine Attenuates MK-801-induced prepulse inhibition deficits.[7]Schizophrenia modelsData not publicly available
D-Cycloserine Facilitates memory processing.Cognitive deficit modelsData not publicly available
Sarcosine Reverses MK-801-induced hyperactivity and cognitive deficits.Schizophrenia modelsData not publicly available
Bitopertin Increases glycine levels in cerebrospinal fluid.Not applicable~40 hours

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by glutamate and a glycine site co-agonist leads to the opening of its ion channel, allowing an influx of Ca²⁺. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine_Modulator Glycine Site Modulator Glycine_Modulator->NMDA_Receptor Binds to Glycine Site (GluN1) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening CaMKII CaMKII Ca_ion->CaMKII Activates ERK ERK Ca_ion->ERK Activates CREB CREB CaMKII->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression Regulates PCP_Workflow start Start: Acclimatize Rats to Locomotor Activity Chambers drug_admin Administer Test Compound (e.g., Neboglamine) or Vehicle start->drug_admin pcp_admin Administer PCP (e.g., 5 mg/kg, i.p.) drug_admin->pcp_admin record_activity Record Locomotor Activity (e.g., for 60-90 minutes) pcp_admin->record_activity data_analysis Data Analysis: Compare distance traveled between treatment groups record_activity->data_analysis end End: Assess Antipsychotic-like Potential data_analysis->end

References

Safety Operating Guide

Proper Disposal of Neboglamine Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Neboglamine hydrochloride, a positive allosteric modulator of the glycine-binding site of NMDA receptors.[1][2][3][4] Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Key Chemical and Safety Data

Proper handling and disposal of this compound require an understanding of its chemical properties and associated hazards. The following table summarizes key data compiled from various safety data sheets (SDS) and chemical suppliers.

PropertyValueSource
Molecular Formula C13H25ClN2O3[1]
Molecular Weight 292.80 g/mol [1][4]
CAS Number 163000-63-3[1][5]
Appearance White to off-white powderN/A
Solubility Highly soluble in aqueous solutions[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5]
Hazard Statements No specific hazard statements are consistently provided across all SDS. However, general safe handling practices for laboratory chemicals should be followed. Some sources indicate to avoid release to the environment.[6]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Unused/Expired Solid Compound waste_type->solid Solid solutions Aqueous or Solvent-Based Solutions waste_type->solutions Liquid contaminated Contaminated Labware (e.g., vials, pipette tips) waste_type->contaminated Contaminated Material package_solid Package in a clearly labeled, sealed container for chemical waste. solid->package_solid package_liquid Collect in a designated, labeled, and sealed waste container for liquid chemical waste. solutions->package_liquid package_contaminated Collect in a designated, labeled sharps or solid waste container. contaminated->package_contaminated ehs Consult Institutional Environmental Health & Safety (EHS) for specific guidelines. package_solid->ehs package_liquid->ehs package_contaminated->ehs disposal Dispose of through an approved waste disposal plant. ehs->disposal

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Procedures

The following protocols are based on general best practices for laboratory chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.

Unused or Expired Solid this compound
  • Do not dispose of solid this compound down the drain or in the regular trash.

  • Carefully transfer the solid compound into a designated chemical waste container that is compatible with the chemical.

  • Ensure the container is clearly labeled with the chemical name ("this compound"), CAS number (163000-63-3), and any relevant hazard information.

  • Store the sealed waste container in a designated, secure area for chemical waste pickup.

  • Arrange for disposal through your institution's hazardous waste management program.[8]

Aqueous and Solvent-Based Solutions Containing this compound
  • Do not pour solutions containing this compound down the drain, especially those with organic solvents.[6]

  • Collect all aqueous and solvent-based waste in a designated, leak-proof liquid waste container.

  • The waste container should be clearly labeled with the full chemical names of all components, including solvents, and their approximate concentrations.

  • Keep the liquid waste container sealed when not in use.

  • Store the container in a secondary containment bin in a well-ventilated area, away from incompatible materials.

  • When the container is full, arrange for pickup and disposal by your institution's EHS department.

Contaminated Laboratory Materials
  • Sharps: Needles, syringes, and other contaminated sharps should be placed immediately into a designated sharps container to prevent punctures.

  • Glassware: Contaminated glassware (e.g., vials, flasks) should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste. After rinsing, the glassware can typically be disposed of in a designated broken glass container. Consult your EHS for specific procedures.

  • Consumables: Contaminated consumables such as pipette tips, gloves, and bench paper should be collected in a designated solid waste container that is clearly labeled as "Contaminated Laboratory Waste."

  • All contaminated waste containers should be sealed and disposed of through your institution's chemical or biohazardous waste stream, as directed by your EHS department.

Safety Precautions During Handling and Disposal

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound in any form.[7]

  • Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[6]

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as chemical waste.[7] Avoid generating dust.

  • Wash hands thoroughly after handling the chemical and before leaving the laboratory.[9]

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Neboglamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like Neboglamine hydrochloride. Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

This compound is an orally active NMDA receptor glycine (B1666218) site positive modulator.[1][2][3][4][5] While specific toxicology data is largely unavailable, it is prudent to handle this compound with care, assuming it may be hazardous upon inhalation, skin contact, or ingestion.[6][7]

Personal Protective Equipment (PPE) Recommendations

The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with chemical-impermeable gloves (e.g., nitrile).[6]Provides a robust barrier against skin contact. Double-gloving offers additional protection in case the outer glove is breached.[8]
Body Protection Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[6][8]Prevents contamination of personal clothing and skin.
Eye & Face Protection Tightly fitting safety goggles with side shields.[6]Protects eyes from dust particles and splashes.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[6] In a well-ventilated area, a properly fitted N95 respirator may be sufficient for handling small quantities of powder.Minimizes the risk of inhalation of airborne particles.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[6]

  • Recommended storage temperatures for the powder form are -20°C for up to 3 years and 4°C for up to 2 years.[9][10]

  • For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][9][10]

2. Preparation and Handling:

  • All handling of solid this compound should be conducted in a designated area with adequate ventilation, such as a chemical fume hood, to avoid dust formation.[6][7]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]

  • For preparing solutions, add the solvent to the powder slowly to avoid splashing. If sonication is required for dissolution, ensure the container is properly sealed.[9]

3. Spill Management:

  • In case of a spill, evacuate personnel from the immediate area.[6][7]

  • Remove all sources of ignition.[6]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • For solid spills, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., sand, diatomite) and place it in a sealed container for disposal.[7]

  • Clean the spill area thoroughly with a suitable decontaminating solution.

Disposal Plan

Proper disposal of this compound and associated contaminated waste is essential to prevent environmental contamination and accidental exposure.

  • Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[6]

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.), absorbent materials from spills, and empty containers should be placed in a sealed, labeled hazardous waste container.

  • General Guidance:

    • Remove the drugs from their original containers.[11]

    • Mix the unused compound with an unappealing substance such as cat litter or used coffee grounds.[11]

    • Place the mixture in a sealed plastic bag or container.[11]

    • Dispose of the container in the designated hazardous waste stream.

Experimental Workflow: Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Appropriate PPE (Gown, Double Gloves, Goggles, Respirator) B Work in a Ventilated Area (e.g., Fume Hood) A->B C Weighing and Solution Preparation B->C D Experimental Use C->D E Decontaminate Work Surfaces D->E S1 Evacuate and Secure Area D->S1 Spill Occurs F Segregate Waste (Sharps, Solid, Liquid) E->F G Dispose of Waste in Labeled Hazardous Containers F->G H Remove PPE and Wash Hands G->H S2 Don Full PPE S1->S2 S3 Contain and Clean Spill (Absorbent for liquids, careful sweeping for solids) S2->S3 S4 Dispose of Spill Debris as Hazardous Waste S3->S4 S4->G

Caption: Workflow for safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.